TL13-12
Description
Properties
IUPAC Name |
N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53ClN10O10S/c1-28(2)67(62,63)37-10-5-4-8-33(37)50-41-31(46)26-49-45(53-41)51-32-12-11-29(25-36(32)64-3)55-18-16-54(17-19-55)20-22-66-24-23-65-21-15-47-39(58)27-48-34-9-6-7-30-40(34)44(61)56(43(30)60)35-13-14-38(57)52-42(35)59/h4-12,25-26,28,35,48H,13-24,27H2,1-3H3,(H,47,58)(H,52,57,59)(H2,49,50,51,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNUIPVZMJMPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClN10O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
961.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PROTAC TL13-12: A Deep Dive into its Mechanism of Action for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of TL13-12, a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK). This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology, a novel therapeutic modality designed to eliminate pathogenic proteins rather than merely inhibiting them. This document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a thorough understanding for researchers in oncology and drug development.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a hetero-bifunctional small molecule designed to induce the degradation of ALK, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma (NB).[1] The core of its mechanism lies in its ability to bring ALK into close proximity with an E3 ubiquitin ligase, thereby triggering the cell's natural protein disposal machinery.[1][2]
The structure of this compound consists of three key components:
-
An ALK-binding moiety , derived from the known ALK inhibitor TAE684.[1][3]
-
An E3 ligase-recruiting ligand , specifically the cereblon (CRBN) ligand pomalidomide.[1][3][4][5]
-
A flexible linker that connects the two ends, optimizing the formation of a stable ternary complex between ALK and the CRBN E3 ligase complex.[1]
Upon entering the cell, this compound engages both ALK and CRBN simultaneously, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of the ALK protein. The resulting polyubiquitinated ALK is then recognized and targeted for degradation by the 26S proteasome, leading to its complete elimination from the cell.
References
- 1. youtube.com [youtube.com]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
A Comprehensive Technical Guide to TL13-12: A Selective Anaplastic Lymphoma Kinase (ALK) Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TL13-12, a potent and selective degrader of the Anaplastic Lymphoma Kinase (ALK) protein. This document consolidates key data on its mechanism of action, in vitro efficacy, and selectivity, and provides detailed experimental protocols for its characterization.
Introduction: Targeting ALK with Proteolysis-Targeting Chimeras (PROTACs)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins (e.g., NPM-ALK, EML4-ALK) or constitutively active ALK, which are potent drivers in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][3][4] While small-molecule ALK inhibitors have shown clinical efficacy, the emergence of drug resistance remains a significant challenge.[5][6]
Proteolysis-Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy. These heterobifunctional molecules are designed to eliminate target proteins rather than just inhibiting their enzymatic activity.[7][8] this compound is a PROTAC that has been developed to induce the selective degradation of ALK. It is synthesized by linking the ALK inhibitor TAE684 to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][9] This dual-binding molecule effectively hijacks the cell's ubiquitin-proteasome system to target ALK for destruction.
Mechanism of Action of this compound
The fundamental mechanism of a PROTAC involves recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[7]
This compound operates through this well-defined mechanism:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to the ALK protein and the Cereblon E3 ligase, forming a ternary ALK-TL13-12-Cereblon complex.[3][10]
-
Ubiquitination: The proximity induced by the complex allows the E3 ligase to efficiently transfer ubiquitin molecules to the ALK protein.
-
Proteasomal Degradation: The polyubiquitinated ALK protein is then recognized and degraded by the 26S proteasome.
-
Recycling: this compound is released after degradation and can engage in further catalytic cycles of ALK degradation.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathways
Oncogenic ALK fusions or mutations lead to the constitutive activation of several downstream signaling cascades that are critical for cell proliferation, survival, and transformation.[2] The primary pathways activated by ALK include:
-
RAS-MAPK Pathway: Activation of this pathway promotes cell growth and division.[11][12]
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and inhibiting apoptosis (programmed cell death).[11][12]
-
JAK-STAT Pathway: The STAT3 signaling cascade, in particular, is a key mediator of ALK's oncogenic effects.[11][13]
-
PLCγ Pathway: This pathway is also implicated in ALK-mediated transformation.[2][11]
By degrading the ALK protein, this compound effectively shuts down these oncogenic signaling networks.
Quantitative Data and Physicochemical Properties
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
|---|---|
| ALK | 0.69 |
| Aurora A | 13.5 |
| FER | 5.74 |
| PTK2 | 18.4 |
| RPS6KA1 | 65 |
Data sourced from MedchemExpress.[9]
Table 2: ALK Degradation Potency (DC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | DC₅₀ (nM) |
|---|---|---|---|
| H3122 | NSCLC | EML4-ALK | 10 |
| Karpas 299 | ALCL | NPM-ALK | 180 |
| Kelly | Neuroblastoma | ALK F1174L | 50 |
DC₅₀ represents the concentration required to achieve 50% degradation of the target protein. Data sourced from MedchemExpress, R&D Systems, and Network of Cancer Research.[3][9][10][14]
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₅₃ClN₁₀O₁₀S |
| Molecular Weight | 961.48 g/mol |
| CAS Number | 2229037-04-9 |
| Solubility | Soluble to 100 mM in DMSO |
Data sourced from R&D Systems and BOC Sciences.[10][]
Detailed Experimental Protocols
The following protocols provide a framework for the characterization of this compound.
5.1. Western Blotting for ALK Protein Degradation
This protocol is used to quantify the reduction in ALK protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate ALK-positive cells (e.g., H3122, Karpas 299) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of this compound (e.g., 0-200 nM) for a specified time, typically 16 hours, as maximum degradation is observed at this time point.[9][10] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ to determine the percentage of ALK degradation relative to the vehicle control.
-
5.2. Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of ALK-positive cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This compound is a highly effective and selective PROTAC degrader of the ALK protein. By inducing proteasomal degradation, it offers a distinct and potentially more durable mechanism of action compared to traditional kinase inhibitors. Its ability to potently reduce ALK protein levels in various cancer cell lines highlights its promise as a therapeutic agent.[3] Furthermore, the PROTAC approach may provide a strategy to overcome resistance mechanisms that have emerged against existing ALK inhibitors.[16][17] Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound for the treatment of ALK-driven malignancies.
References
- 1. ALK gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. TL 13-12 (6744) by Tocris, Part of Bio-Techne [bio-techne.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cancer-research-network.com [cancer-research-network.com]
TL13-12: A Technical Guide to a Selective ALK Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK) developed for therapeutic research.[1][2] It operates through the Proteolysis Targeting Chimera (PROTAC) technology, which hijacks the cell's natural protein disposal system to eliminate target proteins.[3] This document provides a comprehensive technical overview of this compound, including its structure, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.
Structure and Physicochemical Properties
This compound is a heterobifunctional molecule, meaning it is composed of two distinct active moieties connected by a linker.[1] Specifically, it conjugates the ALK inhibitor TAE684 with a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from pomalidomide.[1]
| Property | Value | Reference |
| Molecular Formula | C45H53ClN10O10S | [] |
| Molecular Weight | 961.48 g/mol | [] |
| CAS Number | 2229037-04-9 | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
Mechanism of Action
As a PROTAC, this compound's mechanism of action involves inducing the ubiquitination and subsequent proteasomal degradation of ALK. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound simultaneously binds to both the ALK protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the ALK protein.
-
Proteasomal Degradation: The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.
This degradation-based approach offers a distinct advantage over traditional inhibition, as it leads to the complete removal of the target protein.
Signaling Pathway
Oncogenic ALK fusion proteins lead to the constitutive activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the JAK/STAT, PI3K/AKT, and RAS/ERK pathways. By degrading ALK, this compound effectively shuts down these pro-survival signals.
Caption: this compound induces the degradation of ALK, inhibiting downstream pro-survival signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 (nM) | Reference |
| ALK | 0.69 | [1] |
| Aurora A | 13.5 | [1] |
| FER | 5.74 | [1] |
| PTK2 | 18.4 | [1] |
| RPS6KA1 | 65 | [1] |
Table 2: Protein Degradation Activity
| Cell Line | Target | DC50 (nM) | Timepoint | Reference |
| H3122 | ALK | 10 | 16 hours | [1] |
| Karpas 299 | ALK | 180 | 16 hours | [1] |
| Kelly | ALK | 50 | 16 hours | [5] |
| CHLA20 | ALK | N/A (Dose-dependent degradation observed) | 16 hours | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
ALK Degradation Assay via Western Blot
This protocol is used to quantify the degradation of ALK protein in cells treated with this compound.
Materials:
-
Cell lines (e.g., H3122, Karpas 299)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ALK, anti-p-ALK, anti-STAT3, anti-p-STAT3, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0-200 nM) for a specified time (e.g., 16 hours).[1] Include a DMSO-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cell lines
-
This compound
-
DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).
-
Signal Detection: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Immunoprecipitation for Ternary Complex Formation
This protocol can be adapted to demonstrate the formation of the ALK-TL13-12-CRBN ternary complex.
Materials:
-
Cell line expressing tagged versions of ALK or CRBN
-
This compound
-
Non-denaturing lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Flag, anti-HA)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-4 hours). Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysate with the primary antibody (e.g., anti-Flag for Flag-tagged CRBN) to capture the protein and its binding partners.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the components of the expected ternary complex (e.g., anti-ALK, anti-CRBN).
Caption: Workflow for the experimental characterization of this compound's activity.
Conclusion
This compound is a valuable research tool for studying the therapeutic potential of targeted protein degradation in ALK-driven cancers. Its ability to potently and selectively degrade ALK provides a powerful method to investigate the consequences of ALK removal in various cancer models. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further explore the capabilities of this compound.
References
TL13-12: A Technical Deep Dive into Targeted Anaplastic Lymphoma Kinase Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of TL13-12, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] this compound represents a promising therapeutic strategy by not just inhibiting ALK's kinase activity, but by inducing its complete removal from the cell.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule, meticulously designed to simultaneously engage two key proteins: the ALK protein of interest and the Cereblon (CRBN) E3 ubiquitin ligase.[1] It achieves this through the conjugation of TAE684, a known ALK inhibitor, to pomalidomide, a ligand for the CRBN E3 ligase complex.[3] This dual binding induces the formation of a ternary complex, bringing ALK into close proximity with the E3 ligase machinery.[1][4]
Once the ALK-TL13-12-CRBN ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the ALK protein. This results in the formation of a polyubiquitin chain, which acts as a molecular flag for degradation. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis. Following the degradation of ALK, this compound is released and can catalytically induce the degradation of further ALK molecules.[5]
Quantitative Data Summary
The efficacy of this compound has been characterized by its potent inhibition of ALK activity and its ability to induce ALK degradation in various cancer cell lines. The following tables summarize the key quantitative data available for this compound and its constituent components.
| Compound | Parameter | Value | Assay/Cell Line |
| This compound | IC50 (ALK) | 0.69 nM | Biochemical Assay |
| This compound | DC50 (ALK) | 10 nM | H3122 cells |
| This compound | DC50 (ALK) | 180 nM | Karpas 299 cells |
| This compound | DC50 (ALK) | 50 nM | Kelly cells |
| TAE684 (ALK inhibitor moiety) | IC50 (ALK) | 3 nM | Biochemical Assay |
| Pomalidomide (CRBN ligand moiety) | IC50 (CRBN) | 190 nM | Biochemical Assay |
Table 1: Potency and Degradation Efficacy of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. DC50 values represent the concentration required to induce 50% degradation of the target protein.
| Compound | Off-Target Kinase | IC50 |
| This compound | Aurora A | 13.5 nM |
| This compound | FER | 5.74 nM |
| This compound | PTK2 | 18.4 nM |
| This compound | RPS6KA1 | 65 nM |
Table 2: Off-Target Kinase Inhibition Profile of this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of the activity of other kinases.[3]
Signaling Pathway and Experimental Workflow
The targeted degradation of ALK by this compound has significant downstream consequences on cellular signaling pathways that are critical for cancer cell proliferation and survival. A key downstream effector of ALK is the STAT3 transcription factor. Constitutive ALK activity leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus and promotes the expression of genes involved in cell growth and survival. By degrading ALK, this compound leads to a sustained inhibition of ALK and STAT3 phosphorylation, thereby disrupting this oncogenic signaling cascade.[1]
Signaling Pathway of this compound Action
Caption: this compound mediated ALK degradation pathway.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are representative, detailed protocols for the key experiments involved in the characterization of this compound. Note that specific antibody concentrations and incubation times may require optimization for different experimental setups.
ALK Degradation Assay by Western Blot
This protocol outlines the procedure to determine the extent of ALK protein degradation in cancer cell lines following treatment with this compound.
a. Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 16 hours).
b. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ALK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Ternary Complex Formation by Co-Immunoprecipitation
This protocol is designed to confirm the formation of the ALK-TL13-12-CRBN ternary complex in cells.
a. Cell Treatment and Lysis:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours) to maximize ternary complex formation before significant degradation occurs.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.
b. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against either ALK or a tag on an overexpressed CRBN protein overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
c. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Analyze the eluates by Western blotting using antibodies against ALK, CRBN, and any relevant tags to detect the co-precipitated proteins.
Ubiquitination Assay
This assay is used to detect the poly-ubiquitination of ALK upon treatment with this compound.
a. Cell Treatment and Lysis:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow for the accumulation of poly-ubiquitinated proteins.
-
Treat the cells with this compound for 4-6 hours.
-
Lyse the cells in a denaturing buffer containing SDS to disrupt protein-protein interactions but preserve post-translational modifications.
b. Immunoprecipitation of ALK:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Perform immunoprecipitation of ALK as described in the co-immunoprecipitation protocol.
c. Western Blot for Ubiquitin:
-
Elute the immunoprecipitated ALK.
-
Perform Western blotting on the eluates using an antibody that recognizes ubiquitin or poly-ubiquitin chains. A smear or ladder of high molecular weight bands will indicate the presence of poly-ubiquitinated ALK.
Conclusion
This compound exemplifies the power and precision of targeted protein degradation as a therapeutic modality. By co-opting the cell's own protein disposal machinery, this compound achieves a potent and sustained depletion of the oncoprotein ALK. This in-depth guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental methodologies crucial for its characterization. The continued development and study of PROTACs like this compound hold significant promise for overcoming the challenges of drug resistance and expanding the landscape of "druggable" targets in oncology and beyond.
References
- 1. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TL 13-12 (6744) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of TL13-12: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of TL13-12, a potent and selective degrader of Anaplastic Lymphoma Kinase (ALK). This compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of ALK, a key oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] This document details the quantitative metrics of this compound's activity, the experimental protocols for its characterization, and visual representations of its mechanism and the workflows used in its evaluation.
Introduction to this compound
This compound is a heterobifunctional molecule designed to target ALK for degradation.[3] It is composed of the known ALK inhibitor TAE684 conjugated to the Cereblon E3 ubiquitin ligase ligand pomalidomide via a polyethylene glycol (PEG) linker.[1][2] By simultaneously binding to ALK and Cereblon, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1][2] This targeted protein degradation offers a distinct therapeutic advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its constituent components.
Table 1: In Vitro Inhibitory Activity of this compound and Parent Compound
| Compound | Target Kinase | IC50 (nM) |
| This compound | ALK | 0.69[4] |
| TAE684 | ALK | Not explicitly stated in the provided results |
Table 2: Cellular Degradation Potency of this compound
| Cell Line | Cancer Type | Target Protein | DC50 (nM) | Time Point |
| H3122 | NSCLC (EML4-ALK) | ALK | 10 | 16 hours |
| Karpas 299 | ALCL (NPM-ALK) | ALK | 180 | 16 hours |
| Kelly | Neuroblastoma (ALK F1174L) | ALK | 50[2] | 16 hours |
| CHLA20 | Neuroblastoma (ALK R1275Q) | ALK | Not explicitly stated in the provided results | 16 hours |
Table 3: Off-Target Kinase Degradation by this compound
| Off-Target Kinase | IC50 (nM) for Inhibition |
| Aurora A | 13.5[4] |
| FER | 5.74[4] |
| PTK2 (FAK) | 18.4[4] |
| RPS6KA1 (RSK1) | 65[4] |
Signaling Pathway and Mechanism of Action
This compound induces the degradation of ALK through the ubiquitin-proteasome pathway. The diagram below illustrates the key steps in this process, from the formation of the ternary complex to the degradation of the ALK protein and the subsequent inhibition of downstream signaling pathways, such as the STAT3 pathway.[2]
Caption: this compound mechanism of action and downstream signaling.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature detailing the discovery and characterization of this compound.[1]
Cell Culture
-
Cell Lines:
-
H3122 (NSCLC with EML4-ALK fusion)
-
Karpas 299 (ALCL with NPM-ALK fusion)
-
Kelly (Neuroblastoma with ALK F1174L mutation)
-
CHLA20 (Neuroblastoma with ALK R1275Q mutation)
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ALK Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and treated with varying concentrations of this compound (e.g., 0-200 nM) for 16 hours.
-
Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against ALK, phospho-ALK (Tyr1604), and a loading control (e.g., GAPDH or β-actin), diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Quantification: Densitometry analysis was performed to quantify protein levels relative to the loading control. DC50 values were calculated using non-linear regression.
Cell Viability Assay
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells were treated with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Luminescence was measured using a plate reader. The half-maximal effective concentration (EC50) values were calculated from dose-response curves using graphing software.
Kinase Selectivity Profiling
-
The kinase selectivity of this compound was assessed using a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™ or similar).
-
The compound was typically screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The percentage of inhibition for each kinase was determined, and IC50 values were subsequently measured for any kinases that showed significant inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and preclinical evaluation of a PROTAC molecule like this compound.
Caption: General experimental workflow for PROTAC development.
Conclusion
This compound represents a significant advancement in the targeted therapy of ALK-driven cancers. As a potent and selective ALK degrader, it demonstrates the potential of PROTAC technology to overcome some of the limitations of traditional kinase inhibitors. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound and next-generation ALK degraders is warranted.
References
- 1. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
TL13-12: A Technical Guide to a Novel ALK Degrader for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma. While ALK tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance remains a significant challenge. TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK protein, offering a distinct and potentially more durable therapeutic strategy. This document provides an in-depth technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to this compound
This compound is a heterobifunctional small molecule that potently and selectively degrades the anaplastic lymphoma kinase (ALK) protein.[1] It is classified as a PROTAC, a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[2] this compound is composed of a ligand that binds to ALK, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the ALK protein.[1]
The development of this compound was based on the conjugation of the known ALK inhibitor TAE684 with the Cereblon E3 ligase ligand, pomalidomide.[3] This design allows this compound to not only inhibit ALK's kinase activity but also to remove the entire protein from the cell, a mechanism that may overcome resistance mediated by kinase domain mutations.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the ALK protein, this compound, and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin molecules to the ALK protein. The polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.
References
The Role of the Cereblon Ligand in the ALK Degrader TL13-12: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the function and mechanism of the cereblon (CRBN) ligand within the context of TL13-12, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation, oncology, and medicinal chemistry.
Introduction: Harnessing the Ubiquitin-Proteasome System
Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional small-molecule inhibitors. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This compound is a PROTAC that has demonstrated significant efficacy in degrading ALK, a receptor tyrosine kinase implicated in various cancers, including non-small-cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).
The core of this compound's function lies in its two key components: a ligand that binds to the target protein (ALK) and another that recruits an E3 ubiquitin ligase. In the case of this compound, the E3 ligase recruiter is a pomalidomide-based ligand for cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2]
The Cereblon Ligand: The Key to Hijacking the Degradation Machinery
The cereblon ligand in this compound is derived from pomalidomide, an immunomodulatory imide drug (IMiD) known to bind directly to CRBN.[1][2] This interaction is fundamental to the mechanism of action of this compound. By binding to CRBN, the pomalidomide moiety of this compound effectively "hijacks" the CRL4-CRBN E3 ligase complex.
Mechanism of Action: A Step-by-Step Breakdown
The function of the cereblon ligand in this compound can be understood through the following sequence of events:
-
Ternary Complex Formation: this compound, with its two distinct ligands, facilitates the formation of a ternary complex between ALK and the CRL4-CRBN E3 ligase. The ALK inhibitor portion of this compound, derived from TAE684, binds to the ALK protein, while the pomalidomide moiety simultaneously binds to cereblon.[1][2] This proximity is crucial for the subsequent steps.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ALK protein. This results in the formation of a polyubiquitin chain on ALK.
-
Proteasomal Degradation: The polyubiquitinated ALK is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the ALK protein into small peptides.
-
Catalytic Cycle: After inducing the degradation of an ALK molecule, this compound is released and can engage another ALK protein and E3 ligase complex, thus acting catalytically to induce the degradation of multiple target protein molecules.
Below is a diagram illustrating this signaling pathway:
Caption: Mechanism of this compound mediated ALK degradation.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines. The key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the half-maximal inhibitory concentration (IC50), which indicates the concentration needed to inhibit a biological process by 50%.
| Parameter | Cell Line | Value | Reference |
| DC50 | H3122 (NSCLC) | 10 nM | [3][4] |
| Karpas 299 (ALCL) | 180 nM | [1][3][4] | |
| Kelly (Neuroblastoma) | 50 nM | [1] | |
| IC50 (ALK activity) | N/A | 0.69 nM | [3] |
| IC50 (Other Kinases) | |||
| Aurora A | 13.5 nM | ||
| FER | 5.74 nM | ||
| PTK2 | 18.4 nM | ||
| RPS6KA1 | 65 nM |
Experimental Protocols
The characterization of this compound involves several key in vitro experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these assays.
Western Blotting for ALK Protein Degradation
This assay is used to quantify the reduction in ALK protein levels following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blotting to assess protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., H3122, Karpas 299) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-200 nM) for a specified duration (e.g., 16 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against ALK and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of ALK protein compared to the loading control. Calculate the DC50 value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of this compound-induced ALK degradation on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the plates for a predetermined period (e.g., 72 hours).
-
Reagent Addition and Signal Detection:
-
MTT Assay: Add MTT reagent and incubate, then add solubilization solution and measure absorbance.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent and measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is designed to provide evidence for the formation of the ALK-TL13-12-CRBN ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound, a negative control, and a vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G beads. Incubate the lysates with an antibody against ALK or CRBN to immunoprecipitate the protein and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against ALK, CRBN, and other components of the E3 ligase complex to confirm their co-precipitation.
Ubiquitination Assay
This assay directly demonstrates the ubiquitination of ALK induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and perform immunoprecipitation of ALK.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a western blot using an anti-ubiquitin antibody to detect the presence of polyubiquitinated ALK.
Conclusion
The cereblon ligand is an indispensable component of the this compound PROTAC, serving as the critical link to the cellular degradation machinery. By effectively recruiting the CRL4-CRBN E3 ubiquitin ligase, the pomalidomide-based ligand initiates a cascade of events that leads to the selective ubiquitination and subsequent proteasomal degradation of the oncoprotein ALK. The data presented herein underscores the potency and efficacy of this compound as a targeted ALK degrader. The detailed experimental protocols provide a framework for the continued investigation and development of cereblon-based PROTACs as a promising therapeutic strategy in oncology.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
The Advent of Targeted Protein Degradation: A Technical Overview of TL13-12-Induced ALK Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is undergoing a paradigm shift with the emergence of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer a distinct advantage over traditional inhibitors by inducing the degradation of pathogenic proteins. This technical guide provides an in-depth exploration of TL13-12, a potent and selective PROTAC designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK), a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2]
Introduction to this compound: A Bifunctional Degrader
This compound is a heterobifunctional small molecule that orchestrates the degradation of ALK by hijacking the cell's own ubiquitin-proteasome system.[1] It is meticulously designed by conjugating the known ALK inhibitor TAE684 with pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][3] This bifunctional nature allows this compound to simultaneously bind to both ALK and Cereblon, thereby forming a ternary complex that triggers the ubiquitination and subsequent proteasomal degradation of the ALK protein.
Quantitative Efficacy of this compound
The potency and efficacy of this compound in degrading ALK and inhibiting its downstream signaling have been quantified across various cancer cell lines. The following tables summarize the key quantitative data.
Table 1: Degradation and Inhibitory Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (ALK Degradation) | H3122 (NSCLC) | 10 nM | [3][4] |
| Karpas 299 (ALCL) | 180 nM | [1][3] | |
| Kelly (Neuroblastoma) | 50 nM | [1] | |
| IC50 (ALK Inhibition) | In Vitro Enzyme Assay | 0.69 nM | [3] |
| IC50 (Cereblon Binding) | In Vitro Assay | 1.2 µM | [3] |
Table 2: Off-Target Kinase Degradation by this compound
| Kinase | IC50 (Degradation) | Reference |
| Aurora A | 13.5 nM | [3] |
| FER | 5.74 nM | [3] |
| PTK2 (FAK) | 18.4 nM | [2][3] |
| RPS6KA1 (RSK1) | 65 nM | [2][3] |
Mechanism of Action: The PROTAC-Mediated Degradation Pathway
The core function of this compound is to act as a molecular bridge, bringing ALK into close proximity with the Cereblon E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the ALK protein. The resulting polyubiquitinated ALK is then recognized and degraded by the 26S proteasome.
Downstream Signaling Consequences
By inducing the degradation of ALK, this compound effectively shuts down its downstream oncogenic signaling pathways. A key pathway affected is the STAT3 signaling cascade. This compound has been shown to sustain the inhibition of both ALK and STAT3 phosphorylation over a 48-hour period in H3122 cells, demonstrating a durable pharmacodynamic effect.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: H3122 (NSCLC), Karpas 299 (ALCL), and Kelly (neuroblastoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of ALK and downstream signaling proteins following treatment with this compound.
-
Cell Lysis: Cells are treated with varying concentrations of this compound for specified durations (e.g., 16 hours).[3] Post-treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for ALK, phospho-ALK, STAT3, phospho-STAT3, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
Immunoprecipitation for Ubiquitination
This technique is employed to confirm the ubiquitination of ALK upon this compound treatment.
-
Cell Treatment and Lysis: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cells are then lysed in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-ALK antibody overnight at 4°C, followed by the addition of protein A/G agarose beads for 2 hours.
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the immunoprecipitated proteins are eluted by boiling in SDS sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using an anti-ubiquitin antibody to detect the presence of ubiquitinated ALK.
Conclusion
This compound represents a significant advancement in the targeted therapy of ALK-driven cancers. Its ability to induce the degradation of ALK offers a promising strategy to overcome the limitations of traditional kinase inhibitors, such as the development of resistance mutations. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its further preclinical and clinical development. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to harness the potential of targeted protein degradation for cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cereblon-Targeting Ligase Degraders in Myeloma: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining Pathological Activities of ALK in Neuroblastoma, a Neural Crest-Derived Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The PROTAC TL13-12: A Technical Guide to its Impact on Downstream ALK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TL13-12, a Proteolysis Targeting Chimera (PROTAC), and its effects on the downstream signaling pathways of Anaplastic Lymphoma Kinase (ALK). This document details the mechanism of action of this compound, summarizes key quantitative data, outlines experimental protocols for assessing its activity, and visualizes the involved signaling cascades.
Introduction to this compound and ALK Signaling
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Activated ALK triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, and differentiation. The primary signaling networks activated by ALK include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT), and the Ras/Raf/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase (RAS/MEK/ERK) pathways.
This compound is a PROTAC designed to induce the degradation of ALK. It is a heterobifunctional molecule that consists of the ALK inhibitor TAE684 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] By simultaneously binding to ALK and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein. This degradation-based mechanism offers a distinct therapeutic strategy compared to traditional occupancy-based inhibitors.
Mechanism of Action of this compound
The primary mechanism of action of this compound is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate ALK.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize its inhibitory concentration (IC50) and degradation concentration (DC50) values.
| Cell Line | Cancer Type | ALK Fusion/Mutation | IC50 (nM) | Citation |
| H3122 | NSCLC | EML4-ALK | ~10 | [3] |
| Karpas 299 | ALCL | NPM-ALK | ~10 | [3] |
| SU-DHL-1 | ALCL | NPM-ALK | ~10 | [3] |
Table 1: Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | ALK Fusion/Mutation | DC50 (nM) | Time Point | Citation |
| H3122 | NSCLC | EML4-ALK | 10 | 16 hours | [2] |
| Karpas 299 | ALCL | NPM-ALK | 180 | 16 hours | [2] |
| Kelly | Neuroblastoma | ALK F1174L | 50 | Not Specified | [2] |
Table 2: ALK Degradation (DC50) by this compound
Effect on Downstream ALK Signaling Pathways
This compound-mediated degradation of ALK leads to the potent inhibition of its downstream signaling pathways. This is primarily observed through the reduced phosphorylation of key signaling molecules.
JAK/STAT Pathway
The JAK/STAT pathway is a critical downstream effector of ALK. This compound treatment leads to a significant reduction in the phosphorylation of STAT3. In H3122 cells, this compound demonstrated sustained inhibition of STAT3 phosphorylation over a 48-hour period, comparable to its parent inhibitor, TAE684.[2]
PI3K/AKT Pathway
The PI3K/AKT pathway, which is crucial for cell survival, is also regulated by ALK. While direct quantitative data on p-AKT levels following this compound treatment is limited in the primary literature, the degradation of ALK is expected to lead to a significant reduction in AKT phosphorylation.
RAS/MEK/ERK Pathway
The RAS/MEK/ERK pathway, a key regulator of cell proliferation, is another important downstream target of ALK. Similar to the PI3K/AKT pathway, the degradation of ALK by this compound is anticipated to result in decreased ERK phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture
-
Cell Lines: H3122 (NSCLC), Karpas 299 (ALCL), and SU-DHL-1 (ALCL) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation and Phosphorylation
-
Cell Lysis: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for the indicated times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies against ALK, p-ALK, STAT3, p-STAT3, AKT, p-AKT, ERK, p-ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or control compounds.
-
Incubation: Plates are incubated for 72 hours.
-
Assay:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence is measured to determine the amount of ATP, which is proportional to the number of viable cells.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Ubiquitination Assay
-
Immunoprecipitation: Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are then subjected to immunoprecipitation using an anti-ALK antibody.
-
Immunoblotting: The immunoprecipitated samples are analyzed by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ALK.
Conclusion
This compound represents a promising therapeutic agent that effectively induces the degradation of oncogenic ALK. Its mechanism of action, which relies on the ubiquitin-proteasome system, leads to a profound and sustained inhibition of downstream signaling pathways critical for cancer cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop ALK-targeting PROTACs.
References
Preliminary studies on TL13-12 efficacy
An in-depth analysis of the preliminary efficacy of TL13-12, a novel proteolysis-targeting chimera (PROTAC), reveals its potential as a potent and selective degrader of anaplastic lymphoma kinase (ALK). This technical guide synthesizes the available preclinical data, experimental methodologies, and the underlying mechanism of action for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its ability to both inhibit ALK activity and induce its degradation. The following tables summarize the key quantitative data from these preliminary studies.
Table 1: Inhibitory and Degradation Potency of this compound
| Metric | Cell Line | Value | Reference |
| IC50 (ALK Inhibition) | Not Specified | 0.69 nM | [1] |
| DC50 (ALK Degradation) | H3122 | 10 nM | [1][2][3] |
| Karpas 299 | 180 nM | [1][2][3][4] | |
| Kelly | 50 nM | [4] |
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase | IC50 | Reference |
| Aurora A | 13.5 nM | [1] |
| FER | 5.74 nM | [1] |
| PTK2 | 18.4 nM | [1] |
| RPS6KA1 | 65 nM | [1] |
Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to induce the targeted degradation of the ALK protein.[4][5] It is composed of the ALK inhibitor TAE684 conjugated to Pomalidomide, a ligand for the Cereblon E3 ubiquitin ligase.[1][4] This dual-binding capability allows this compound to bring ALK into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of ALK by the proteasome.[4][5]
Downstream Signaling Effects
The degradation of ALK by this compound leads to the sustained inhibition of downstream signaling pathways. Specifically, in H3122 cells, treatment with this compound resulted in the sustained inhibition of both ALK and STAT3 phosphorylation over a 48-hour period, which was comparable to the effects of its parent inhibitor, TAE684.[4]
Experimental Protocols
While detailed, step-by-step protocols are not fully available in the preliminary reports, the following outlines the general methodologies used in the initial efficacy studies of this compound.
Cell Lines and Culture:
-
Non-Small-Cell Lung Cancer (NSCLC): H3122 cells, which express the EML4-ALK fusion protein, were utilized.[4]
-
Anaplastic Large-Cell Lymphoma (ALCL): Karpas 299 cells, expressing the NPM-ALK fusion protein, were used.[4]
-
Neuroblastoma (NB): Kelly and CHLA20 cells, expressing ALK F1174L or ALK R1275Q mutations, were also part of the studies.[1][4]
In Vitro Efficacy Assays:
-
Treatment: Cells were treated with varying concentrations of this compound, with treatment durations of up to 48 hours.[1][4]
-
Protein Degradation Analysis: The degradation of ALK and other kinases was likely assessed using standard methods such as Western blotting to measure protein expression levels.
-
Phosphorylation Analysis: The inhibition of downstream signaling was determined by measuring the phosphorylation status of ALK and STAT3, also likely via Western blotting.[4]
Summary and Future Directions
The preliminary data on this compound demonstrate its promise as a selective ALK degrader with potent anti-proliferative effects in various ALK-driven cancer cell lines. Its ability to induce sustained inhibition of downstream signaling highlights the potential advantages of a degradation-based therapeutic strategy over traditional occupancy-based inhibitors. Further research is warranted to explore the in vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties of this compound to fully establish its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. TL 13-12 (6744) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determining the Optimal Concentration of TL13-12 for H3122 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). It is synthesized by conjugating the ALK inhibitor TAE684 to a ligand for the Cereblon E3 ubiquitin ligase. H3122 is a human non-small cell lung cancer (NSCLC) cell line characterized by the presence of the EML4-ALK fusion protein, rendering it highly dependent on ALK signaling for its proliferation and survival. These application notes provide a comprehensive guide for determining the optimal concentration of this compound for use in H3122 cell-based assays.
Data Presentation
The following tables summarize the key quantitative data for this compound and its parent ALK inhibitor, TAE684, in H3122 cells.
| Compound | Parameter | Cell Line | Value | Reference |
| This compound | DC₅₀ (50% Degradation Concentration) | H3122 | 10 nM | [1] |
| TAE684 | IC₅₀ (50% Inhibitory Concentration) | H3122 | ~8.2 - 10 nM | [2][3] |
Note: The optimal concentration of this compound for inducing cell death may differ from its DC₅₀ value. A dose-response experiment is recommended to determine the optimal concentration for specific experimental endpoints.
Signaling Pathway and Mechanism of Action
The EML4-ALK fusion protein in H3122 cells leads to the constitutive activation of downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MEK/ERK pathways, which drive cell proliferation and survival. This compound, as a PROTAC, recruits the Cereblon E3 ligase to the EML4-ALK protein, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation effectively shuts down the downstream oncogenic signaling.
Caption: EML4-ALK signaling and this compound mechanism.
Experimental Protocols
H3122 Cell Culture
This protocol outlines the basic steps for culturing and passaging H3122 cells.
Caption: H3122 cell passaging workflow.
Materials:
-
H3122 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
Procedure:
-
Culture H3122 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Seed the cells into new culture flasks at a subcultivation ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC₅₀ of this compound on H3122 cell proliferation.
Materials:
-
H3122 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed H3122 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot Analysis of ALK Degradation and Downstream Signaling
This protocol details the steps to assess the degradation of EML4-ALK and the phosphorylation status of its downstream effectors.
Caption: Western blot workflow for protein analysis.
Materials:
-
Treated H3122 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed H3122 cells and treat with various concentrations of this compound (e.g., 1, 10, 100 nM) for 16 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions:
-
anti-ALK: 1:1000
-
anti-p-STAT3 (Tyr705): 1:1000
-
anti-STAT3: 1:1000
-
anti-p-AKT (Ser473): 1:1000
-
anti-AKT: 1:1000
-
anti-p-ERK1/2 (Thr202/Tyr204): 1:2000
-
anti-ERK1/2: 1:1000
-
anti-β-actin: 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
For quantitative analysis, normalize the band intensity of the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein levels.
References
Application Notes and Protocols for Detecting ALK Degradation by TL13-12
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing Western blot to detect the degradation of Anaplastic Lymphoma Kinase (ALK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, TL13-12. Additionally, it outlines methods to assess the functional consequences of ALK degradation by examining key downstream signaling pathways.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] this compound is a potent and selective ALK degrader.[3] It is a heterobifunctional molecule that links the ALK inhibitor TAE684 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the ALK protein.[4]
Western blotting is a fundamental technique to quantify changes in protein levels, making it an ideal method to measure the efficacy of this compound in degrading ALK. This protocol provides a comprehensive guide for researchers to perform this assay and analyze the downstream effects.
Signaling Pathway of ALK and Mechanism of this compound
Constitutive activation of ALK leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and growth.[1][5][6] The primary pathways include:
-
RAS/MAPK Pathway: Regulates cell proliferation.
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Involved in cell proliferation and survival.
-
PLCγ Pathway: Contributes to cell transformation.
This compound is designed to induce the degradation of ALK, thereby inhibiting all downstream signaling. The mechanism involves the recruitment of the E3 ubiquitin ligase, Cereblon, to ALK, leading to its ubiquitination and subsequent degradation by the proteasome.
Figure 1: Simplified ALK Signaling Pathway.
Experimental Protocols
Cell Culture and Treatment with this compound
Recommended cell lines for this protocol include those with known ALK fusions or mutations, such as H3122 (EML4-ALK), Karpas 299 (NPM-ALK), or Kelly (ALK F1174L).[3][4]
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 16 hours to determine the optimal concentration for ALK degradation.[3] A time-course experiment (e.g., 0, 4, 8, 16, 24 hours) can also be performed to observe the kinetics of degradation.
-
Include a vehicle control (DMSO) in all experiments.
-
Western Blot Protocol
The following is a detailed protocol for performing a Western blot to detect ALK and its downstream signaling proteins.
1. Cell Lysis
-
For Adherent Cells:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. Sample Preparation and SDS-PAGE
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris or a 7.5% Tris-Glycine SDS-PAGE gel. The choice of gel percentage may need to be optimized for specific ALK fusion proteins of different molecular weights.[1]
-
Run the gel in 1x SDS-PAGE running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer
For a high molecular weight protein like ALK (~180-220 kDa), a wet transfer is recommended for optimal efficiency.
-
Equilibrate the gel in 1x transfer buffer.
-
Activate a PVDF membrane in methanol for 15-30 seconds, then rinse with deionized water and equilibrate in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, PVDF membrane, filter paper, sponge).
-
Perform the transfer in a wet transfer apparatus at 100V for 90-120 minutes or overnight at 30V at 4°C. Transfer conditions may require optimization.
4. Immunoblotting
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Data Presentation: Quantitative Parameters for Western Blot
| Parameter | Recommended Value/Range | Notes |
| Cell Lines | H3122, Karpas 299, Kelly | ALK-positive cell lines |
| This compound Concentration | 10 - 200 nM | Titrate to find optimal concentration |
| This compound Incubation Time | 16 hours | Maximum degradation often observed at this time point |
| Lysis Buffer | RIPA buffer with inhibitors | Ensures efficient protein extraction and preservation |
| Protein Loading | 20 - 30 µ g/lane | Ensure equal loading across all lanes |
| SDS-PAGE Gel | 4-12% Bis-Tris or 7.5% Tris-Glycine | Optimize for the specific ALK variant |
| Transfer Method | Wet (tank) transfer | Recommended for high molecular weight proteins |
| Transfer Conditions | 100V for 90-120 min or 30V overnight at 4°C | Optimization may be necessary |
| Blocking Solution | 5% non-fat milk or 5% BSA in TBST | BSA is recommended for phospho-antibodies |
| Primary Antibody Dilution | See Table Below | Dilutions are starting points and may need optimization |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the antibody and detection system |
| Primary Antibody | Recommended Dilution | Supplier (Example) |
| Total ALK (D5F3) | 1:2000 | Cell Signaling Technology |
| Phospho-ALK (Tyr1604) | 1:1000 | Cell Signaling Technology |
| Total STAT3 | 1:1000 | Cell Signaling Technology |
| Phospho-STAT3 (Tyr705) | 1:1000 | Cell Signaling Technology |
| Total AKT | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | 1:1000 | Cell Signaling Technology |
| Total ERK1/2 (p44/42) | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | 1:2000 | Cell Signaling Technology |
| β-Actin or GAPDH | 1:1000 - 1:5000 | Various |
Experimental Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for assessing ALK degradation by this compound.
Figure 2: Western Blot Workflow for ALK Degradation.
Conclusion
This application note provides a robust and detailed protocol for the detection of ALK protein degradation mediated by the PROTAC this compound using Western blotting. By following these guidelines, researchers can effectively assess the potency and efficacy of this compound and gain valuable insights into its impact on downstream ALK signaling pathways. Careful optimization of specific steps, such as antibody concentrations and transfer conditions, will ensure high-quality, reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Successful Transfer High Molecular Weight Proteins during Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of TL13-12 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
TL13-12 is a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of anaplastic lymphoma kinase (ALK).[1][2][3] It is synthesized by conjugating an ALK inhibitor with a ligand for the Cereblon E3 ubiquitin ligase.[3] This bifunctional molecule brings ALK into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. Given its mechanism of action, this compound is a valuable tool for studying ALK-dependent signaling pathways and for potential therapeutic development in ALK-driven cancers. Accurate and consistent preparation of stock solutions is the first critical step for reliable in vitro and in vivo experiments. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Physicochemical Properties and Solubility
Proper preparation of a stock solution requires accurate information regarding the compound's molecular weight and solubility.
-
Molecular Weight: 961.48 g/mol [3][]
-
Solubility in DMSO: this compound is readily soluble in DMSO, with a maximum concentration of at least 100 mM.[3]
Quantitative Data for Stock Solution Preparation
The following table summarizes the required mass of this compound to prepare stock solutions of various common concentrations. The calculations are based on the molecular weight of 961.48 g/mol .
Formula for Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
| Desired Stock Concentration (mM) | Final Volume (mL) | Required Mass of this compound (mg) |
| 10 | 1 | 9.61 |
| 20 | 1 | 19.23 |
| 50 | 1 | 48.07 |
| 100 | 1 | 96.15 |
| 10 | 0.5 | 4.81 |
| 20 | 0.5 | 9.61 |
| 50 | 0.5 | 24.04 |
| 100 | 0.5 | 48.07 |
Experimental Protocol
This protocol outlines the step-by-step procedure for preparing a this compound stock solution in DMSO.
4.1. Materials and Equipment
-
This compound solid powder (Purity ≥98%)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Analytical balance (precision of at least 0.01 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
4.2. Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
4.3. Step-by-Step Procedure
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. For accuracy, especially with small quantities, it is advisable to weigh the powder in a tared microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For example, to prepare a 10 mM stock solution, add 1.04 mL of DMSO to 10 mg of this compound (calculation based on a molecular weight of 961.48).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are clearly labeled with the compound name, concentration, date, and solvent.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
TL13-12: Application Notes and Protocols for Neuroblastoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when mutated or overexpressed, acts as a key oncogenic driver in a subset of neuroblastomas, the most common extracranial solid tumor in childhood. This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to ALK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of the ALK protein. This targeted protein degradation offers a promising therapeutic strategy for ALK-driven neuroblastomas.
This document provides a summary of the known applications of this compound in neuroblastoma cell lines, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathways.
Data Presentation
The following table summarizes the quantitative data available for the effects of this compound on neuroblastoma cell lines.
| Cell Line | ALK Status | Parameter | Value | Reference |
| Kelly | F1174L Mutation | DC50 (ALK Degradation) | 50 nM | [1] |
| CHLA-20 | R1275Q Mutation | ALK and Aurora A Degradation | Dose-dependent | [2] |
Note: Currently, there is limited publicly available quantitative data on the effects of this compound on cell viability (IC50), apoptosis rates, and cell cycle distribution in neuroblastoma cell lines. The provided data focuses on the primary mechanism of action, which is protein degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., Kelly, CHLA-20)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
Neuroblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of neuroblastoma cells after treatment with this compound.
Materials:
-
Neuroblastoma cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Protein Degradation
This protocol is for determining the degradation of target proteins such as ALK and the phosphorylation status of downstream signaling molecules.
Materials:
-
Neuroblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALK, anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation or changes in phosphorylation.
Conclusion
This compound represents a promising targeted therapeutic agent for ALK-driven neuroblastoma by inducing the degradation of the ALK oncoprotein. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound and similar PROTAC degraders in neuroblastoma cell lines. Further research is warranted to generate comprehensive quantitative data on the cellular effects of this compound and to explore its therapeutic potential in preclinical models of neuroblastoma.
References
Application Notes and Protocols for In Vivo Studies of TL13-12 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK). It is synthesized by linking the ALK inhibitor TAE684 to the cereblon E3 ligase ligand pomalidomide.[1] While extensive in vitro data highlights its efficacy in degrading ALK and inhibiting downstream signaling in various cancer cell lines,[1] publicly available literature detailing specific in vivo xenograft studies with this compound is limited.
These application notes provide a comprehensive overview of the available preclinical data for this compound and its parent compound, TAE684. Furthermore, a detailed, hypothetical protocol for an in vivo xenograft study using this compound is presented, based on established methodologies for similar compounds. This document is intended to serve as a valuable resource for researchers planning to investigate the in vivo efficacy of this compound.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the reported in vitro degradation and inhibition constants for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Target | Metric | Value (nM) |
| H3122 | Non-Small Cell Lung Cancer | ALK | DC50 | 10 |
| Karpas 299 | Anaplastic Large Cell Lymphoma | ALK | DC50 | 180 |
| Kelly | Neuroblastoma | ALK | DC50 | 50 |
| CHLA20 | Neuroblastoma | ALK | - | Dose-dependent degradation |
| H3122 | Non-Small Cell Lung Cancer | ALK | IC50 | - |
| Karpas 299 | Anaplastic Large Cell Lymphoma | ALK | IC50 | - |
| Kelly | Neuroblastoma | ALK | IC50 | - |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
IC50: The concentration of the compound that inhibits 50% of the target's activity.
-
Data sourced from multiple references.[1]
In Vivo Efficacy of the Parent ALK Inhibitor, TAE684
The following table summarizes the in vivo efficacy of TAE684, the ALK inhibitor component of this compound, in xenograft models. This data can serve as a benchmark for designing and evaluating in vivo studies with this compound.
| Animal Model | Cell Line | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | H2228 | Non-Small Cell Lung Cancer | TAE684 | Not Specified | Almost complete regression | [2] |
| Mice | Karpas-299 | Anaplastic Large-Cell Lymphoma | NVP-TAE684 | Not Specified | Regression of established lymphomas | [3][4] |
| Nude Mice | 3T3 cells expressing EML4-ALK | Lung Cancer | ALK inhibitor | Daily peroral administration | Rapid disappearance of tumors | [5] |
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability Following TL13-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1][2][3] As a heterobifunctional molecule, this compound links the ALK inhibitor TAE684 to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, Pomalidomide.[1][2] This mechanism hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to specifically target and eliminate the ALK protein.[2][4] ALK is a receptor tyrosine kinase that, when mutated or overexpressed, acts as a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[2] By degrading ALK, this compound offers a promising therapeutic strategy to overcome resistance mechanisms associated with traditional occupancy-based inhibitors.[4][5]
These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines using two standard cell viability assays: the MTT assay and the Annexin V/Propidium Iodide (PI) assay.
Mechanism of Action of this compound
This compound induces the degradation of ALK by forming a ternary complex between the ALK protein and the CRBN E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of ALK, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of ALK inhibits downstream oncogenic signaling pathways, such as the STAT3 pathway, ultimately leading to reduced cell proliferation and the induction of apoptosis.[2][4]
Caption: Mechanism of this compound induced ALK degradation and downstream effects.
Quantitative Data Summary
This compound has demonstrated potent and selective degradation of ALK in various cancer cell lines. The following table summarizes key quantitative metrics reported for this compound.
| Cell Line | Cancer Type | Metric | Value (nM) | Notes |
| H3122 | Non-Small Cell Lung Cancer | DC₅₀ | 10 | Selective for ALK degradation.[1][3] |
| Karpas 299 | Anaplastic Large Cell Lymphoma | DC₅₀ | 180 | Potent ALK degradation observed.[1][2][3] |
| Kelly | Neuroblastoma | DC₅₀ | 50 | Effective ALK degrader in neuroblastoma cells.[2] |
| H3122 | Non-Small Cell Lung Cancer | IC₅₀ | 0.69 | Potent inhibition of ALK activity.[1] |
| - | Kinase Assay | IC₅₀ | 13.5 | Off-target activity against Aurora A.[1] |
| - | Kinase Assay | IC₅₀ | 5.74 | Off-target activity against FER.[1] |
| - | Kinase Assay | IC₅₀ | 18.4 | Off-target activity against PTK2.[1] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of the inhibitor required to reduce the activity of a biological target by 50%.
Experimental Protocols
Two key methods for assessing cell viability and apoptosis after this compound treatment are provided below.
MTT Assay for Cell Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[7][8] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
A. Materials
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., H3122, Karpas 299)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Thiazolyl Blue Tetrazolium Bromide (MTT) reagent (5 mg/mL in sterile PBS)[6][7]
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7] Include wells with medium only for blank controls.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.[6]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Drug Incubation: Incubate the cells with this compound for the desired time period (e.g., 16-48 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[8]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Annexin V/PI Assay for Apoptosis Detection
The Annexin V assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It is used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[12]
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol:
A. Materials
-
6-well plates or culture flasks
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
B. Procedure
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to attach overnight. Treat cells with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize and collect the cells. Wash with complete medium to neutralize trypsin.
-
Suspension cells: Collect cells directly from the flask.
-
Centrifuge all samples at 300-400 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cell pellet twice by resuspending in 1 mL of cold PBS and centrifuging as in the previous step.[13]
-
Staining:
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][12]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical injury)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. rndsystems.com [rndsystems.com]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Immunoprecipitation Following TL13-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TL13-12 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Anaplastic Lymphoma Kinase (ALK).[1] ALK is a receptor tyrosine kinase that, when dysregulated through mutations or chromosomal translocations, becomes a key oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[2][3] this compound is a heterobifunctional molecule that links the ALK inhibitor TAE684 to the E3 ubiquitin ligase ligand pomalidomide.[4] This dual binding brings ALK into close proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination of ALK and its subsequent degradation by the 26S proteasome.[3] This targeted protein degradation offers a promising therapeutic strategy to overcome resistance to traditional ALK inhibitors.[5]
Beyond its primary target, proteomic studies have revealed that this compound can also induce the degradation of other kinases, including Aurora A, FER, PTK2 (FAK), and RPS6KA1 (RSK1).[2][6] Understanding the protein-protein interactions of ALK and how they are affected by this compound-induced degradation is crucial for elucidating its full mechanism of action and potential therapeutic effects. Immunoprecipitation (IP) is a powerful technique to isolate ALK and its interacting partners from cell lysates to study these effects. This document provides a detailed protocol for performing immunoprecipitation of ALK following this compound treatment.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing the degradation of its target proteins in various cancer cell lines.
Table 1: Degradation and Inhibitory Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | DC₅₀ (nM) | IC₅₀ (nM) |
| H3122 | NSCLC | 10 | - |
| Karpas 299 | ALCL | 180 | - |
| Kelly | Neuroblastoma | 50 | - |
| SU-DHL-1 | ALCL | - | 46 ± 4 |
DC₅₀ represents the concentration of this compound required to induce 50% degradation of the target protein. IC₅₀ represents the concentration required to inhibit cell proliferation by 50%. Data for H3122, Karpas 299, and Kelly cells are for ALK degradation.[1] Data for SU-DHL-1 is for cell growth inhibition.[5]
Table 2: Proteomic Analysis of Kinase Degradation by this compound in Kelly Cells
| Protein | % Degradation (160 nM this compound) |
| ALK | >95% |
| Aurora A | ~75% |
| FER | ~50% |
| PTK2 (FAK) | ~50% |
| RPS6KA1 (RSK1) | ~25% |
This table presents data from a quantitative proteomics study in Kelly neuroblastoma cells treated with 160 nM this compound for 16 hours. The percentages represent the reduction in protein levels compared to a vehicle control.[6]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human cancer cell lines expressing ALK (e.g., H3122, Karpas 299, or Kelly) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-200 nM) or vehicle (DMSO) for the indicated time (e.g., 16 hours). The optimal concentration and time should be determined empirically for each cell line and experimental goal.
-
Protocol 2: Immunoprecipitation of ALK
This protocol is adapted from standard immunoprecipitation procedures and can be optimized for specific experimental needs.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
Add a primary antibody specific for ALK to the pre-cleared lysate (the optimal antibody concentration should be determined empirically, typically 1-5 µg per 1 mg of total protein).
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer (or a wash buffer with adjusted salt concentration to reduce non-specific binding).
-
-
Elution:
-
Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against ALK and potential interacting partners.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Immunoprecipitation workflow.
Caption: Simplified ALK signaling pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Western Blot Results for TL13-12-Induced Protein Degradation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent Western blot results when verifying protein degradation induced by TL13-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Western blotting?
This compound is a selective Anaplastic Lymphoma Kinase (ALK) Degrader (PROTAC®).[1][2] It is not an antibody used for detection in a Western blot. Instead, it is a chemical compound designed to induce the degradation of the ALK protein within cells.[1][2][][4] Researchers typically use Western blotting as a downstream application to verify and quantify the extent of ALK protein degradation after treating cells with this compound. Therefore, troubleshooting inconsistent Western blot results is crucial for accurately assessing the efficacy of this compound.
Q2: I've treated my cells with this compound, but my Western blot shows no decrease in ALK protein levels. What could be the issue?
Several factors could lead to a lack of observable ALK degradation. These can be categorized into issues with the this compound treatment itself or problems with the Western blot procedure.
-
This compound Treatment:
-
Suboptimal Concentration: The DC50 (concentration for 50% degradation) for this compound is 10 nM in H3122 cells and 180 nM in Karpas 299 cells.[1][2] Ensure you are using an appropriate concentration for your cell line.
-
Insufficient Incubation Time: Maximum degradation with this compound is typically observed at 16 hours.[1][2] You may need to perform a time-course experiment to determine the optimal degradation time in your specific cell model.
-
Cell Line Specific Effects: The efficiency of PROTAC-mediated degradation can be cell-line dependent, potentially due to variations in the expression of E3 ligases or drug transporters like ABCB1.[5]
-
-
Western Blot Issues:
-
Low Protein Load: For detection of changes in protein levels, a sufficient amount of total protein must be loaded. A general recommendation is to load at least 20-30 µg of whole-cell extract per lane.[6]
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane will result in weak or no signal. Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7]
-
Inactive Antibody: Ensure your primary antibody against ALK is validated for Western blotting and has been stored correctly. Repeated freeze-thaw cycles should be avoided.
-
Incorrect Antibody Dilution: The concentration of the primary antibody is critical. An antibody concentration that is too low will result in a weak or absent signal.[7]
-
Q3: My Western blot shows inconsistent band intensities for my loading control. What should I do?
Inconsistent loading control bands are a common issue and can invalidate the interpretation of your target protein levels.
-
Inaccurate Protein Quantification: Re-evaluate your protein quantification method. Assays like the BCA assay are generally less susceptible to interference from detergents commonly found in lysis buffers compared to the Lowry assay.[8]
-
Pipetting Errors: Ensure accurate and consistent loading of protein samples into each well.
-
Uneven Protein Transfer: Check for air bubbles between the gel and the membrane, which can impede transfer.[9] Ensure the transfer stack is assembled correctly and that there is uniform pressure across the entire gel.
-
Loading Control Stability: Verify that the expression of your chosen housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is not affected by your experimental treatment (i.e., this compound treatment).[8] It may be necessary to test different loading controls to find one that remains stable under your experimental conditions.
Q4: I am observing high background or non-specific bands on my Western blot. How can I resolve this?
High background and non-specific bands can obscure the detection of your target protein.
-
Blocking Inefficiency: Insufficient blocking can lead to non-specific antibody binding. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. The choice of blocking agent (e.g., non-fat dry milk or BSA) can also be critical and may need to be optimized for your specific primary antibody.[6][7]
-
Antibody Concentration Too High: An excessively high concentration of the primary or secondary antibody can increase background and non-specific binding.[7] Try further diluting your antibodies.
-
Inadequate Washing: Increase the number and/or duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. Including a detergent like Tween-20 in your wash buffer is recommended.[6][7]
-
Sample Degradation: Protease activity in your samples can lead to the appearance of lower molecular weight bands. Always use fresh samples and include protease inhibitors in your lysis buffer.[6]
Troubleshooting Guide: Common Western Blot Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loaded | Increase protein load to 20-30 µg of total cell lysate.[6] For low abundance proteins, up to 100 µg may be necessary.[6] |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. For high molecular weight proteins, adding a low percentage of SDS (0.01-0.05%) to the transfer buffer may help.[10] | |
| Primary antibody concentration too low | Decrease the antibody dilution (i.e., increase the concentration). Perform a dot blot to check antibody activity.[10] | |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). | |
| High Background | Insufficient blocking | Increase blocking time to 1 hour at room temperature or overnight at 4°C. Try a different blocking agent (e.g., 5% non-fat milk or 5% BSA).[10] |
| Antibody concentration too high | Increase the dilution of the primary and/or secondary antibody. | |
| Inadequate washing | Perform at least three 5-minute washes after each antibody incubation step.[6] | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the blotting process.[10] | |
| Non-specific Bands | Primary antibody is not specific | Use a different, validated antibody for your target. Validate antibody specificity using positive and negative controls.[11] |
| Too much protein loaded | Reduce the amount of protein loaded per lane.[11] | |
| Sample degradation | Add protease inhibitors to your lysis buffer and keep samples on ice.[6] | |
| Inconsistent Bands | Uneven gel polymerization | Prepare fresh gels and ensure they polymerize evenly.[7] |
| Inaccurate sample loading | Carefully pipette equal amounts of protein into each well. | |
| Uneven transfer | Ensure the transfer sandwich is assembled correctly without air bubbles.[7][9] |
Experimental Protocols
Standard Western Blot Protocol for ALK Detection
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or similar protein assay.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane. Transfer conditions (time, voltage) should be optimized based on the molecular weight of the target protein and the transfer system being used.
-
-
Immunoblotting:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against ALK (e.g., AF4210) at the recommended dilution in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
References
- 1. TL 13-12 (6744) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunoassay and PROTAC® Analytics
This technical support center provides troubleshooting guides and frequently asked questions for researchers encountering the high-dose hook effect in immunoassays and clarifies the distinct, yet related, phenomenon observed with PROTAC® degraders such as TL13-12.
Section 1: Mitigating the High-Dose Hook Effect in Sandwich Immunoassays
This section is dedicated to understanding and resolving the hook effect, a common issue in one-step sandwich immunoassays that leads to falsely low results at very high analyte concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the high-dose hook effect in sandwich immunoassays?
The high-dose hook effect, also known as the prozone phenomenon, is an artifact that can occur in one-step "sandwich" immunoassays when the concentration of the target analyte is excessively high.[1][2] In these situations, the sheer amount of analyte saturates both the capture antibodies on the solid phase and the detection antibodies in the solution simultaneously.[2][3] This saturation prevents the formation of the essential "sandwich" complex (capture antibody-analyte-detection antibody). As a result, unbound detection antibodies are washed away, leading to a paradoxically low signal that does not accurately reflect the high concentration of the analyte.[4]
Q2: How can I identify the hook effect in my experimental results?
The primary indicator of a hook effect is obtaining an unexpectedly low or moderate signal for a sample that is expected to have a very high concentration of the analyte.[2][4] If you plot a dose-response curve with a wide range of analyte concentrations, the hook effect will manifest as a "hook" shape where the signal first increases with concentration, reaches a peak, and then decreases at the highest concentrations.[1][5] The most reliable method for confirming a suspected hook effect is to re-test the sample after performing a serial dilution.[4][6] If the calculated concentration of the diluted sample is significantly higher than the original, undiluted sample, the hook effect is present.[4]
Q3: What are the primary methods to mitigate or prevent the hook effect?
There are two main strategies to address the hook effect:
-
Sample Dilution: This is the most common and practical solution. By preparing and testing several dilutions of the sample (e.g., 1:10, 1:100, 1:1000), you can bring the analyte concentration into the linear, reportable range of the assay, thus avoiding the hook effect.[2][6]
-
Two-Step Assay Protocol: Converting a one-step assay into a two-step assay eliminates the root cause of the hook effect.[2][4] This involves incubating the sample with the capture antibody first, followed by a wash step to remove the excess, unbound analyte. Only then is the detection antibody added. This sequential process prevents the saturation of both antibody types at once.[4][6]
Troubleshooting Guide
Problem: An immunoassay yields an unexpectedly low signal for a sample known to contain a high concentration of the target analyte.
Suspected Cause: The assay is being affected by the high-dose hook effect.
Solution 1: Implement a Sample Dilution Protocol
This protocol is designed to identify the hook effect and determine the accurate analyte concentration.
Experimental Protocol: Sample Dilution for Hook Effect Mitigation
-
Prepare Dilutions: Prepare a series of dilutions of the suspect sample using the same buffer or matrix as the original sample. Recommended dilutions are 1:10, 1:100, and 1:1000.
-
1:10 Dilution: 10 µL of sample + 90 µL of dilution buffer.
-
1:100 Dilution: 10 µL of the 1:10 dilution + 90 µL of dilution buffer.
-
1:1000 Dilution: 10 µL of the 1:100 dilution + 90 µL of dilution buffer.
-
-
Assay Analysis: Run the undiluted sample and all prepared dilutions in the immunoassay according to the standard protocol.
-
Data Calculation: Calculate the concentration of the analyte for the undiluted sample and for each dilution.
-
Correct for Dilution Factor: Multiply the measured concentration of each diluted sample by its corresponding dilution factor (e.g., multiply the 1:100 result by 100) to get the back-calculated concentration.
-
Verification: Compare the results. If the back-calculated concentrations from the diluted samples are consistent and significantly higher than the result from the undiluted sample, the hook effect is confirmed. The correct concentration is the one derived from the dilution that falls within the assay's linear range.
Solution 2: Convert to a Two-Step Assay Protocol
This modified protocol prevents the hook effect by design.
Experimental Protocol: Two-Step Sandwich ELISA
-
Coating & Blocking: Coat the microplate wells with the capture antibody and block non-specific sites as per your standard protocol.
-
Sample Incubation: Add your samples (standards, controls, and unknowns) to the wells and incubate to allow the analyte to bind to the capture antibody.
-
First Wash Step: This is the critical step. Wash the wells thoroughly (e.g., 3-5 times) with wash buffer. This removes all unbound analyte and other sample components.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to the wells and incubate. The detection antibody will now bind only to the captured analyte.
-
Second Wash Step: Wash the wells thoroughly to remove any unbound detection antibody.
-
Substrate Addition & Reading: Add the substrate, stop the reaction, and read the signal (e.g., absorbance) on a plate reader. With this protocol, at high analyte concentrations, the signal will plateau rather than decrease.[7]
Data Presentation
The following table illustrates hypothetical data from an experiment designed to diagnose a hook effect.
| Sample ID | Dilution Factor | Measured Concentration (ng/mL) | Back-Calculated Concentration (ng/mL) | Interpretation |
| Sample A | 1 (Neat) | 150 | 150 | Hook Effect Suspected |
| Sample A | 10 | 450 | 4,500 | Dilution reveals higher concentration |
| Sample A | 100 | 52 | 5,200 | Result in Linear Range |
| Sample A | 1000 | 5.5 | 5,500 | Confirms result from 1:100 dilution |
In this example, the true concentration of Sample A is ~5,200-5,500 ng/mL. The undiluted sample gave a falsely low reading of 150 ng/mL due to the hook effect.
Visualizations
Caption: Mechanism of the immunoassay high-dose hook effect.
Caption: Workflow for diagnosing and resolving the hook effect.
Section 2: Understanding this compound and the PROTAC® Hook Effect
While sharing the "hook effect" name, the phenomenon observed with PROTAC® (Proteolysis Targeting Chimera) molecules like this compound is mechanistically distinct from the immunoassay hook effect. This section clarifies the function of this compound and the nature of the PROTAC hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a PROTAC®, which is a type of small molecule designed to induce the degradation of specific proteins within a cell.[8] Specifically, this compound is a selective degrader of Anaplastic Lymphoma Kinase (ALK), a protein implicated in certain cancers.[][10] It is a bifunctional molecule, consisting of a ligand that binds to ALK, a linker, and another ligand (Pomalidomide) that recruits the Cereblon E3 ubiquitin ligase.[8] It is a tool for laboratory research, not a reagent for immunoassays.
Q2: What is a PROTAC® and how does it work?
A PROTAC® works by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It acts as a bridge, bringing a target protein (like ALK) into close proximity with an E3 ubiquitin ligase. This proximity allows the E3 ligase to tag the target protein with ubiquitin chains, marking it for destruction by the proteasome. The PROTAC® molecule itself is not consumed in the process and can go on to induce the degradation of multiple target protein molecules.
Q3: What is the "hook effect" in the context of PROTACs like this compound?
The PROTAC® hook effect occurs at supra-optimal concentrations of the PROTAC® molecule in cellular assays.[11] For maximum efficiency, a PROTAC® must form a "ternary complex" consisting of the Target Protein, the PROTAC®, and the E3 Ligase. At excessively high concentrations, the PROTAC® molecules saturate both the target protein and the E3 ligase independently.[11] This leads to the formation of unproductive "binary complexes" (Target-PROTAC® and PROTAC®-E3 Ligase) instead of the productive ternary complex.[11] This reduces the overall efficiency of protein degradation, causing a "hook" in the dose-response curve where degradation decreases as the concentration is increased beyond an optimal point.
Data Presentation
The table below shows a hypothetical dose-response for a PROTAC® like this compound, demonstrating the hook effect.
| This compound Concentration (nM) | % Target Protein Remaining | Interpretation |
| 0 | 100% | No Degradation |
| 1 | 75% | Degradation begins |
| 10 | 20% | Effective Degradation |
| 100 | 5% | Maximum Degradation (Dmax) |
| 1000 | 25% | Hook Effect (Reduced Degradation) |
| 10000 | 60% | Hook Effect (Significant Inhibition) |
Visualizations
Caption: Mechanism of action for a PROTAC® like this compound.
Caption: The PROTAC® hook effect at high concentrations.
References
- 1. Hook effect - Wikipedia [en.wikipedia.org]
- 2. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. myadlm.org [myadlm.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
TL13-12 Technical Support Center: Troubleshooting Solubility and Stability
Welcome to the technical support center for TL13-12, a selective Anaplastic Lymphoma Kinase (ALK) PROTAC® degrader. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of solubility and stability encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mM.[1][2][3][4] For optimal results, use anhydrous, sterile DMSO to prepare your stock solution.
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A2: This is a common issue known as "solvent shock," where the rapid change in solvent environment causes the compound to precipitate. This compound has poor aqueous solubility. To prevent this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the full volume of media, first create an intermediate dilution in a smaller volume of media. Mix this intermediate dilution thoroughly before adding it to the final volume.
-
Pre-warm the Media: Adding the this compound stock to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortex During Addition: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even mixing.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquot your this compound DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Q4: How stable is this compound in my cell culture medium during a long-term experiment?
Q5: I am not observing the expected degradation of ALK protein. What are some potential reasons?
A5: Several factors could contribute to a lack of ALK degradation:
-
Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. This is known as the "hook effect."[2][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for maximal degradation.
-
Incorrect Incubation Time: Maximum degradation of ALK by this compound is typically observed at 16 hours of treatment.[2][3][4][7] Ensure your experimental endpoint allows sufficient time for the degradation to occur.
-
Cell Line Specificity: The efficiency of PROTAC-mediated degradation can vary between cell lines due to differences in the expression levels of the target protein and the recruited E3 ligase (in this case, Cereblon).
-
Compound Instability: Ensure your stock solution has been stored correctly and that the working dilutions are freshly prepared.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving precipitation issues.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Stock Solution | Visually inspect your DMSO stock solution for any precipitate. If present, gently warm the tube to 37°C or sonicate briefly. | An incompletely dissolved stock will lead to inaccurate final concentrations and precipitation upon dilution. |
| 2. Optimize Dilution Technique | Employ a stepwise dilution method. Create an intermediate dilution in a small volume of media before adding to the final volume. Mix thoroughly at each step. | This minimizes "solvent shock" and allows for a more gradual transition to the aqueous environment. |
| 3. Adjust Final Concentration | If precipitation persists, consider lowering the final concentration of this compound in your experiment. | The desired concentration may exceed the solubility limit of this compound in your specific cell culture medium. |
| 4. Control for DMSO Effects | Always include a vehicle control in your experiments with the same final concentration of DMSO as your highest this compound concentration. | This will help you to distinguish between the effects of the compound and the solvent. |
Issue 2: Inconsistent or No ALK Protein Degradation
Use this guide to troubleshoot experiments where ALK degradation is not observed.
| Troubleshooting Step | Action | Rationale |
| 1. Perform a Dose-Response Curve | Test a range of this compound concentrations (e.g., from 1 nM to 10 µM) to identify the optimal concentration for ALK degradation in your specific cell line. | This is essential to overcome the "hook effect" and find the concentration that promotes the formation of the ternary complex. |
| 2. Optimize Incubation Time | Perform a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) to determine the optimal treatment duration for maximal ALK degradation. | Maximum degradation is reported at 16 hours, but this can be cell-line dependent.[2][3][4][7] |
| 3. Verify E3 Ligase Expression | Confirm that your cell line expresses Cereblon (CRBN), the E3 ligase recruited by this compound. | The presence of the E3 ligase is essential for PROTAC-mediated degradation. |
| 4. Include Positive and Negative Controls | Use a known ALK inhibitor (e.g., TAE684) as a positive control for ALK pathway inhibition and a negative control PROTAC that does not bind ALK to ensure the observed effects are specific to this compound-mediated degradation. | Controls are crucial for validating your experimental system and results. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Solvent | DMSO | [1][2][3][4][8] |
| Maximum Stock Concentration | 100 mM | [1][2][3][4] |
| Short-Term Storage (Stock) | -20°C (up to 1 month) | [5] |
| Long-Term Storage (Stock) | -80°C (up to 6 months) | [5] |
Table 2: Reported Biological Activity of this compound
| Parameter | Cell Line | Value | Source |
| DC₅₀ (ALK Degradation) | H3122 | 10 nM | [2][3][7] |
| DC₅₀ (ALK Degradation) | Karpas 299 | 180 nM | [2][3][7] |
| IC₅₀ (ALK Inhibition) | N/A | 0.69 nM | [5] |
| Time to Max Degradation | H3122, Karpas 299 | 16 hours | [2][3][4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and anhydrous, sterile DMSO to room temperature.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gently warm the tube in a 37°C water bath or sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Western Blotting for ALK Degradation
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with a range of this compound concentrations (as determined by a dose-response experiment) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 16 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare the protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against ALK overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of ALK degradation.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC degrader.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. bio-techne.com [bio-techne.com]
- 5. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Overcoming Roadblocks in PROTAC Characterizations | The Scientist [the-scientist.com]
- 8. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Optimizing TL13-12 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of TL13-12, a potent and selective ALK-PROTAC degrader, for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Anaplastic Lymphoma Kinase (ALK) protein.[1][2][3] It is a hetero-bifunctional molecule that consists of a ligand that binds to the ALK protein and another ligand that recruits the Cereblon E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome.[4]
Q2: What is the general mechanism of action for PROTACs like this compound?
A2: PROTACs work by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[4] They bring a target protein (in this case, ALK) into close proximity with an E3 ubiquitin ligase, leading to the target protein being tagged with ubiquitin chains. This "tag" signals the proteasome to degrade the target protein.[4]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to induce ALK degradation in several cancer cell lines, including:
-
Non-small cell lung cancer (NSCLC) cells expressing the EML4-ALK fusion protein (e.g., H3122).[2]
-
Anaplastic large-cell lymphoma (ALCL) cells expressing the NPM-ALK fusion protein (e.g., Karpas 299).[2]
-
Neuroblastoma (NB) cells expressing ALK mutations (e.g., Kelly and CHLA20).[1][2]
Q4: What is a typical incubation time for this compound?
A4: Based on available data, a 16-hour incubation time has been shown to be effective for observing significant ALK degradation in cell lines such as H3122, Karpas 299, Kelly, and CHLA20.[1][3] However, the optimal incubation time can vary depending on the specific cell line and experimental conditions.
Optimizing Incubation Time: A Step-by-Step Guide
To determine the optimal this compound incubation time for your specific cell line, we recommend performing a time-course experiment.
Experimental Protocol: Time-Course Analysis of ALK Degradation
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
This compound Treatment: After allowing the cells to adhere (typically 12-24 hours), treat them with a predetermined optimal concentration of this compound. If the optimal concentration is unknown, a concentration of 100 nM can be used as a starting point.
-
Time Points: Incubate the cells with this compound for a range of time points. We suggest the following time points to start: 0, 2, 4, 8, 16, 24, and 48 hours. The "0 hour" time point serves as the untreated control.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against ALK and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
-
-
Data Analysis: Quantify the band intensities for ALK and the loading control. Normalize the ALK band intensity to the loading control for each time point. The time point at which the maximum reduction in the normalized ALK signal is observed is the optimal incubation time.
Quantitative Data Summary
| Cell Line | This compound DC50 | Effective Incubation Time | Reference |
| H3122 | 10 nM | 16 hours | [1][3] |
| Karpas 299 | 180 nM | 16 hours | [1][3] |
| Kelly | 50 nM | 16 hours | [2] |
| CHLA20 | Not specified | 16 hours | [1] |
Visualizations
References
Identifying and interpreting TL13-12 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and interpreting off-target effects of the PROTAC degrader TL13-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions by linking an ALK inhibitor (TAE684) to a ligand for the Cereblon E3 ubiquitin ligase (pomalidomide), thereby inducing the ubiquitination and subsequent proteasomal degradation of ALK.[1][2] ALK is a receptor tyrosine kinase that, when dysregulated, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for ALK, it has been observed to prompt the degradation of other kinases.[1][4] The most commonly reported off-targets include Aurora A, FER, PTK2 (FAK), and RPS6KA1 (RSK1).[1][4] It's important to consider these off-target activities when interpreting experimental results.
Q3: How do I differentiate between on-target (ALK-mediated) and off-target effects in my cellular assays?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[5] Here are several strategies:
-
Use a Structurally Different ALK Inhibitor: Treat cells with an alternative ALK inhibitor that has a distinct off-target profile from this compound. If the observed phenotype is replicated, it is more likely to be an on-target effect.
-
Rescue Experiments: In your experimental system, introduce a form of ALK that is resistant to this compound. If this rescues the phenotype, it confirms the effect is on-target.
-
Use a Negative Control: Employ a negative control compound like TL 13-22, which is structurally similar but inactive.[3]
-
** siRNA/shRNA Knockdown:** Independently silence the expression of ALK and the potential off-target kinases (e.g., Aurora A, FER) to see if the phenotype is recapitulated.
Q4: My cells are showing a phenotype that is not consistent with known ALK signaling. How do I troubleshoot this?
A4: If you observe an unexpected phenotype, it may be due to an off-target effect. The following troubleshooting guide can help you investigate the issue.
Troubleshooting Guide: Unexpected Phenotypes
| Problem | Possible Cause | Recommended Action |
| Unexpected Cell Viability Changes | Off-target kinase inhibition (e.g., Aurora A is involved in cell cycle progression). | 1. Perform a kinome-wide selectivity profile to identify all potential off-targets. 2. Validate key off-targets with specific inhibitors or siRNA knockdown. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement for both ALK and suspected off-targets in your cell line. |
| Alterations in Non-ALK Signaling Pathways | This compound may be impacting a pathway regulated by one of its off-targets (e.g., PTK2/FAK is involved in focal adhesion and migration). | 1. Use phosphoproteomics to get an unbiased view of altered signaling pathways. 2. Perform Western blots for key downstream effectors of suspected off-target kinases. |
| Inconsistent Results Across Different Cell Lines | Cell line-specific expression levels of on- and off-target proteins. The pomalidomide component may also degrade other zinc-finger proteins, which can vary between cell types.[6] | 1. Quantify the protein expression levels of ALK, Aurora A, FER, PTK2, and RPS6KA1 in your cell lines via Western blot or mass spectrometry. 2. Perform a dose-response curve for this compound in each cell line to determine the DC50 (half-maximal degradation concentration). |
Quantitative Data Summary
The following tables summarize the known inhibitory and degradation concentrations for this compound.
Table 1: Kinase Inhibition by this compound
| Target | IC50 (nM) |
| ALK | 0.69 |
| FER | 5.74 |
| Aurora A | 13.5 |
| PTK2 | 18.4 |
| RPS6KA1 | 65 |
Data sourced from MedchemExpress.[1]
Table 2: ALK Degradation by this compound in Different Cell Lines
| Cell Line | DC50 (nM) |
| H3122 | 10 |
| Kelly | 50 |
| Karpas 299 | 180 |
Data sourced from Tocris Bioscience and other research articles.[2][3]
Experimental Protocols & Workflows
To experimentally identify and validate off-target effects, several robust methods are available.[7][8][9]
Logical Workflow for Off-Target Identification
The diagram below illustrates a logical workflow for identifying and validating potential off-target effects of this compound.
Caption: A logical workflow for identifying and validating off-target effects.
Protocol 1: Kinome Profiling
This method assesses the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-dose screen, a concentration of 1 µM is typically used. For dose-response curves, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Assay Execution: The screening is typically performed by a specialized service provider. The compound is incubated with a panel of kinases (e.g., >200 kinases) in the presence of ATP and a suitable substrate.[10][11]
-
Data Acquisition: Kinase activity is measured, often through quantifying substrate phosphorylation. Common platforms include radiometric assays (³³P-ATP), fluorescence-based assays, or mobility shift assays.[11]
-
Data Analysis:
-
The percentage of inhibition for each kinase at the tested concentration is calculated relative to a vehicle control (DMSO).
-
A "hit" is typically defined as a kinase with inhibition above a certain threshold (e.g., >70%).[12]
-
For any identified hits, a dose-response experiment is performed to determine the IC50 value.
-
Experimental Workflow: Kinome Profiling
Caption: Experimental workflow for kinome profiling of small molecules.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify that this compound engages its targets (both on- and off-targets) within intact cells.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[13]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 80-90% confluency.
-
Harvest and resuspend the cells in fresh media.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.[15]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
-
Protein Detection (Western Blot):
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target of interest (e.g., ALK, Aurora A, etc.).
-
Incubate with an appropriate secondary antibody and detect the signal.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein remaining relative to the unheated control against the temperature.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the vehicle control indicates target engagement.
-
Experimental Workflow: CETSA
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
This compound Signaling and Degradation Pathway
This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce degradation of ALK.[4] This diagram illustrates the mechanism of action.
Caption: Mechanism of this compound induced ALK degradation via the ubiquitin-proteasome system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic methods for drug target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 9. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Technical Support Center: Navigating TL13-12 Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing the ALK-targeting PROTAC degrader, TL13-12. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with cancer cell lines that may develop resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the Anaplastic Lymphoma Kinase (ALK) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to the ALK protein (a derivative of the ALK inhibitor TAE684) and another ligand (Pomalidomide) that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing ALK and CRBN into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome. This targeted protein degradation approach offers a potential advantage over traditional kinase inhibition.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent degradation of ALK in various cancer cell lines, including:
-
Non-Small Cell Lung Cancer (NSCLC) cells expressing the EML4-ALK fusion protein.[1]
-
Anaplastic Large-Cell Lymphoma (ALCL) cells expressing the NPM-ALK fusion protein.[1]
-
Neuroblastoma (NB) cell lines.[1]
| Cell Line | Cancer Type | Target | Reported DC50 |
| H3122 | NSCLC | EML4-ALK | 10 nM |
| Karpas 299 | ALCL | NPM-ALK | 180 nM |
| Kelly | Neuroblastoma | ALK | 50 nM |
Q3: What are the potential mechanisms of resistance to this compound?
A3: While PROTACs can overcome some resistance mechanisms associated with traditional inhibitors, cancer cells can still develop resistance to this compound through several mechanisms:
-
Alterations in the E3 Ligase Machinery:
-
Mutations or deletion of CRBN: Since this compound relies on Cereblon to mediate ALK degradation, mutations or loss of CRBN expression can render the PROTAC ineffective.[2][3]
-
Downregulation of other E3 ligase complex components: The Cullin-RING E3 ligase complex has multiple components, and downregulation of any of these can impair its function.[2]
-
-
Target Protein Modifications:
-
Mutations in ALK: Although less common for PROTACs compared to traditional inhibitors, mutations in the ALK protein could potentially interfere with this compound binding.
-
-
Impaired Ternary Complex Formation:
-
Increased Drug Efflux:
-
Activation of Bypass Signaling Pathways:
-
Cancer cells may activate alternative signaling pathways to compensate for the loss of ALK signaling, thereby becoming less dependent on ALK for survival.
-
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered when working with this compound resistant cancer cell lines.
Problem 1: Decreased or No ALK Degradation Observed
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action | Experimental Protocol |
| 1. Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment with a wide concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50). High concentrations can lead to the "hook effect," where degradation is reduced due to the formation of non-productive binary complexes.[10][11][12][13] | --INVALID-LINK-- |
| 2. Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to identify the optimal treatment duration for maximal ALK degradation. | --INVALID-LINK-- (adapted for time-course) |
| 3. Low or Absent Cereblon (CRBN) Expression | Verify CRBN expression levels in your resistant cell line compared to the parental, sensitive line using Western blot and RT-qPCR. | --INVALID-LINK-- & --INVALID-LINK-- |
| 4. Mutations in CRBN | Sequence the CRBN gene in your resistant cell line to identify potential mutations that could impair its function or interaction with this compound. | DNA sequencing (external service) |
| 5. Impaired Ternary Complex Formation | Perform a co-immunoprecipitation (Co-IP) experiment to assess the formation of the ALK-TL13-12-CRBN ternary complex in sensitive versus resistant cells. | --INVALID-LINK-- |
| 6. Increased Drug Efflux | Measure the expression of ABCB1 (MDR1) at both the mRNA and protein levels. Test if co-treatment with an ABCB1 inhibitor (e.g., Verapamil, Tariquidar) restores this compound-mediated ALK degradation.[7] | --INVALID-LINK--, --INVALID-LINK--, and --INVALID-LINK-- (with co-treatment) |
Problem 2: Resistant Cells Show Reduced Apoptosis or No Change in Viability
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Action | Experimental Protocol |
| 1. Incomplete ALK Degradation | Refer to the troubleshooting steps in Problem 1 to optimize ALK degradation. | - |
| 2. Activation of Bypass Signaling Pathways | Use phospho-protein arrays or targeted Western blots to investigate the activation of alternative survival pathways (e.g., EGFR, MET, MAPK pathways) in resistant cells. | --INVALID-LINK-- (using phospho-specific antibodies) |
| 3. Altered Apoptotic Machinery | Assess the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in sensitive versus resistant cells. | --INVALID-LINK-- |
| 4. Insensitive Viability Assay | Ensure you are using a sensitive and appropriate cell viability assay. Consider multiplexing with an apoptosis assay for a more comprehensive picture. | --INVALID-LINK-- & --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Quantitative Western Blot for DC50 Determination
-
Cell Seeding: Plate cancer cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against ALK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Quantify band intensities using software like ImageJ.
-
Normalize ALK band intensity to the loading control.
-
Calculate the percentage of remaining ALK protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the this compound concentration and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: Western Blot for Protein Expression
Follow the steps outlined in Protocol 1, using primary antibodies specific for the proteins of interest (e.g., CRBN, ABCB1, p-EGFR, etc.).
Protocol 3: RT-qPCR for Gene Expression
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and primers for the gene of interest (CRBN, ABCB1, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment: Treat sensitive and resistant cells with an optimal concentration of this compound or vehicle control for a short duration (e.g., 4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the cleared lysates with an anti-ALK antibody or an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washes and Elution: Wash the beads several times with IP lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting for the presence of ALK and CRBN. An increased association in the presence of this compound in sensitive cells compared to resistant cells would indicate impaired ternary complex formation in the resistant line.
Protocol 5: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a range of this compound concentrations.
-
Assay: After the desired incubation period (e.g., 72 hours), perform a cell viability assay using reagents like MTT, MTS, or a luminescent ATP-based assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Protocol 6: Apoptosis Assay
-
Cell Treatment: Treat cells with this compound as in the viability assay.
-
Staining: Stain the cells with Annexin V and a viability dye like Propidium Iodide (PI) or DAPI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Caption: Mechanism of action of the ALK PROTAC degrader this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Troubleshooting workflow for reduced ALK degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ABCB1 as predominant resistance mechanism in cells with acquired SNS-032 resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of ABCB1 Associated With the Resistance to the KRAS-G12C Specific Inhibitor ARS-1620 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 13. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TL13-12 Intracellular Activity
Welcome to the technical support center for TL13-12, a selective Anaplastic Lymphoma Kinase (ALK) PROTAC® degrader. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound by addressing common challenges related to its intracellular delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to selectively induce the degradation of the ALK protein.[][2][3][4][5] It consists of a ligand that binds to an ALK inhibitor, a linker, and a ligand that recruits the Cereblon E3 ubiquitin ligase.[][4][5] By bringing ALK into close proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of the ALK protein by the proteasome.[4][6]
Q2: I am observing lower than expected potency of this compound in my cell line. What could be the issue?
A2: Lower than expected potency of this compound can often be attributed to suboptimal intracellular concentrations. As a relatively large molecule (Molecular Weight: 961.48), its ability to cross the cell membrane can be limited. Another significant factor can be the expression of efflux pumps, such as the drug transporter ABCB1 (P-glycoprotein or P-gp), which can actively remove this compound from the cell, thereby reducing its effective concentration.[][5]
Q3: How can I determine if my cells have low permeability to this compound or are expressing efflux pumps?
A3: To assess cell permeability and efflux pump activity, you can perform a cellular accumulation assay using a fluorescent dye or this compound itself, if a fluorescently labeled version is available. To test for efflux pump activity, you can co-incubate the cells with this compound and a known inhibitor of ABCB1, such as Verapamil or Tariqudan. A significant increase in this compound efficacy in the presence of the inhibitor would suggest the involvement of efflux pumps.[2]
Troubleshooting Guide: Improving this compound Permeability
This guide provides strategies to enhance the intracellular concentration of this compound and overcome potential resistance mechanisms.
Issue 1: Poor Passive Diffusion Across the Cell Membrane
Due to its size, this compound likely exhibits low passive permeability.[7][8][9]
Suggested Solutions:
-
Optimize Experimental Conditions:
-
Increase Incubation Time: this compound has been shown to exhibit maximum degradation at 16 hours of incubation.[3] Ensure your experimental endpoint allows sufficient time for cellular uptake and protein degradation.
-
Optimize Concentration: While higher concentrations might seem intuitive, PROTACs can exhibit a "hook effect" where excessively high concentrations can be less effective. Perform a dose-response curve to determine the optimal concentration range for your specific cell line.[2]
-
-
Employ Permeabilization Agents (Use with Caution):
-
Mild Detergents: Very low, non-toxic concentrations of mild detergents like digitonin or saponin can transiently permeabilize the cell membrane. This approach should be carefully optimized to avoid significant cytotoxicity.
-
Note: This method is generally more suitable for endpoint assays where cell viability post-treatment is not a primary concern.
-
Issue 2: Active Efflux by Transporters (e.g., ABCB1)
The efficacy of some PROTACs can be compromised by the activity of drug efflux pumps.[][5]
Suggested Solutions:
-
Co-administration with Efflux Pump Inhibitors:
-
Inhibitors like Verapamil, Tariqudan, or Cyclosporin A can block the function of ABCB1 and other efflux pumps, leading to increased intracellular accumulation of this compound.[2]
-
It's crucial to include appropriate controls to assess the toxicity of the inhibitor itself.
-
-
Utilize Cell Lines with Low Efflux Pump Expression:
-
If possible, screen different ALK-positive cell lines for their expression levels of ABCB1 and select a line with lower expression for your experiments.
-
Issue 3: General Challenges with Large Molecule Delivery
The inherent properties of large molecules pose a delivery challenge.
Suggested Solutions:
-
Physical Permeabilization Methods:
-
Electroporation: Applying controlled electrical pulses can create transient pores in the cell membrane, allowing for the entry of large molecules. This technique requires specialized equipment and careful optimization of parameters to maintain cell viability.
-
Sonoporation: The use of ultrasound can also temporarily increase membrane permeability.
-
Note: These physical methods are often associated with some level of cell stress and mortality and should be carefully controlled.[10][11]
-
Experimental Protocols
Protocol 1: Assessing Efflux Pump Activity with an Inhibitor
Objective: To determine if ABCB1-mediated efflux is limiting this compound activity.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas 299)
-
This compound
-
ABCB1 inhibitor (e.g., Tariqudan)
-
Cell culture medium and supplements
-
Multi-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Western blot reagents
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate one set of wells with a non-toxic concentration of the ABCB1 inhibitor (e.g., 1 µM Tariqudan) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
This compound Treatment: Add a range of concentrations of this compound to both the inhibitor-treated and untreated wells.
-
Incubation: Incubate the cells for the desired endpoint (e.g., 16-48 hours).
-
Assessment:
-
Cell Viability: Measure cell viability using a standard assay.
-
Protein Degradation: Lyse the cells and perform a Western blot to assess the levels of ALK protein.
-
-
Analysis: Compare the dose-response curves for this compound with and without the inhibitor. A leftward shift in the curve in the presence of the inhibitor indicates that efflux is playing a role in limiting this compound activity.
Protocol 2: Intracellular Accumulation Assay
Objective: To quantify the intracellular accumulation of a fluorescent substrate in the presence and absence of an efflux pump inhibitor.
Materials:
-
Cells of interest
-
Fluorescent substrate for ABCB1 (e.g., Rhodamine 123)
-
ABCB1 inhibitor (e.g., Verapamil)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and wash the cells.
-
Inhibitor Pre-incubation: Pre-incubate a sample of cells with the ABCB1 inhibitor for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent substrate to both the inhibitor-treated and untreated cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Analysis: Analyze the intracellular fluorescence using a flow cytometer or fluorescence microscope.
-
Interpretation: A significant increase in fluorescence in the inhibitor-treated cells indicates active efflux of the substrate. This suggests that your cell line expresses functional efflux pumps that could also be acting on this compound.
Quantitative Data Summary
The following table summarizes the reported activity of this compound in different ALK-positive cancer cell lines. This data can serve as a benchmark for your own experiments.
| Cell Line | Cancer Type | DC₅₀ (nM) | Incubation Time (hours) | Reference |
| H3122 | Non-Small-Cell Lung Cancer | 10 | 16 | [2] |
| Karpas 299 | Anaplastic Large-Cell Lymphoma | 180 | 16 | [2][4] |
| Kelly | Neuroblastoma | 50 | 16 | [4] |
| CHLA20 | Neuroblastoma | Dose-dependent degradation observed | 16 | [2] |
DC₅₀: The concentration of the compound that results in 50% degradation of the target protein.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental logic and underlying mechanisms, the following diagrams are provided.
Caption: A troubleshooting workflow for addressing suboptimal this compound performance.
Caption: The signaling pathway illustrating the mechanism of action for this compound.
Caption: Experimental workflow for the efflux pump inhibition assay.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. TL 13-12 (6744) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modifications of Plasma Membrane Organization in Cancer Cells for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.org [iomcworld.org]
Best practices for long-term storage of TL13-12
This technical support center provides best practices for the long-term storage and handling of TL13-12, a potent and selective anaplastic lymphoma kinase (ALK) PROTAC® degrader. Adherence to these guidelines is crucial for maintaining the compound's stability, purity, and experimental performance.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing newly received this compound powder?
For long-term storage, the solid powder form of this compound should be stored at -20°C, which can preserve its integrity for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years.
Q2: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO, with a recommended concentration of up to 100 mM.[1] To prepare a stock solution, reconstitute the solid this compound in fresh, anhydrous DMSO. For long-term storage of the stock solution, it is highly recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months.[2] For short-term storage, -20°C is suitable for up to one month.[2]
Q3: Can I store my this compound stock solution at -20°C for longer than one month?
It is not recommended. Storing the stock solution at -20°C for longer than one month may lead to degradation of the compound, affecting its potency and the reproducibility of your experimental results. For storage exceeding one month, -80°C is the required temperature.[2]
Q4: What are the signs of this compound degradation?
Visual signs of degradation in the solid form can include a change in color from its typical yellow to brown appearance or clumping of the powder.[] For stock solutions, precipitation upon thawing can indicate instability. The most definitive sign of degradation is a decrease in its biological activity, such as a reduced ability to induce ALK degradation in cell-based assays.
Q5: How does repeated freezing and thawing affect this compound stock solutions?
Repeated freeze-thaw cycles can compromise the stability of this compound in solution, leading to the formation of degradation products and a decrease in the effective concentration. This can introduce significant variability into your experiments. It is best practice to prepare single-use aliquots to minimize this risk.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity | - Improper storage leading to degradation.- Multiple freeze-thaw cycles of the stock solution.- Incorrect concentration of the working solution. | - Verify the storage conditions and duration for both solid and stock solutions.- Use a fresh, single-use aliquot of the stock solution.- Confirm the dilution calculations and the accuracy of pipetting.- Perform a quality control check of the compound's purity via HPLC (see Experimental Protocols). |
| Precipitate observed in thawed stock solution | - The compound has come out of solution due to improper storage or solvent evaporation.- The solubility limit has been exceeded. | - Gently warm the vial to 60°C and vortex to redissolve the compound.[4]- Ensure the vial is properly sealed to prevent solvent evaporation.- If the issue persists, prepare a fresh stock solution. |
| Inconsistent results between experiments | - Use of different aliquots with varying stability.- Degradation of the stock solution over time. | - Always use aliquots from the same stock preparation for a series of related experiments.- Prepare fresh stock solutions on a regular basis (e.g., every 1-2 months) from the solid compound stored at -20°C. |
Quantitative Data Summary
| Form | Storage Temperature | Recommended Maximum Storage Duration |
| Solid (Powder) | -20°C | 3 years[2][4] |
| 4°C | 2 years[2][4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[2][4] |
| -20°C | 1 month[2][4] |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is intended to assess the purity of this compound and detect the presence of any degradation products.
1. Materials:
- This compound sample (solid or stock solution)
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- C18 reverse-phase HPLC column
- HPLC system with a UV detector
2. Sample Preparation:
- Prepare a 1 mg/mL solution of the this compound solid in DMSO.
- If using a stock solution, dilute it to a final concentration of approximately 10 µg/mL in an acetonitrile/water (1:1) mixture.
3. HPLC Conditions:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm and 280 nm
- Injection Volume: 10 µL
4. Data Analysis:
- Integrate the peak areas from the chromatogram.
- The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.
- A significant decrease in the main peak area or the appearance of new peaks compared to a reference sample indicates degradation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced ALK protein degradation.
Troubleshooting Workflow for this compound Storage Issues
References
Avoiding common pitfalls in TL13-12 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TL13-12, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK).
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No ALK Degradation
Question: My Western blot results show variable or no degradation of ALK after treating cells with this compound. What could be the problem?
Potential Causes and Solutions:
-
Suboptimal this compound Concentration (The "Hook Effect"): PROTACs can exhibit a bell-shaped dose-response curve, known as the "hook effect," where high concentrations lead to the formation of binary complexes (this compound with either ALK or the E3 ligase) instead of the productive ternary complex required for degradation.[1][2][3]
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DC50).[3]
-
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary between cell lines.
-
Low E3 Ligase (Cereblon) Expression: The cell line being used may have insufficient levels of Cereblon, the E3 ligase recruited by this compound.
-
Solution: Confirm Cereblon expression in your cell line using Western blotting or qPCR.
-
-
Cell Line Specificity: The efficacy of this compound can differ between cell lines.
-
Compound Instability or Solubility Issues: this compound, like many pomalidomide-based PROTACs, has limited aqueous solubility and may precipitate in cell culture media.[6][7][8]
Issue 2: High Variability in Cell Viability Assays
Question: My cell viability assay results (e.g., MTT, XTT) are inconsistent between experiments. What are the possible reasons?
Potential Causes and Solutions:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells per well will lead to variability in the final readout.
-
Solution: Ensure accurate and consistent cell counting and seeding in each well. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
-
Edge Effects: Wells on the periphery of a multi-well plate are more susceptible to evaporation, which can alter cell growth and compound concentration.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
-
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): Incomplete dissolution of the formazan product will lead to inaccurate absorbance readings.
-
Solution: Ensure complete solubilization by adding the solubilization buffer and mixing thoroughly. Allow sufficient incubation time for the crystals to dissolve completely.
-
-
Compound Precipitation: As mentioned earlier, this compound may precipitate in the culture medium.
-
Solution: Prepare fresh dilutions of this compound for each experiment and visually inspect for any signs of precipitation.
-
Issue 3: Off-Target Effects Observed
Question: I am observing changes in the levels of proteins other than ALK. How can I confirm these are off-target effects of this compound?
Potential Causes and Solutions:
-
Known Off-Target Degradation: this compound has been reported to also prompt the degradation of other kinases such as Aurora A, FER, PTK2, and RPS6KA1.
-
Solution: Be aware of these known off-targets and consider their potential impact on your experimental system. If necessary, use complementary techniques (e.g., siRNA) to confirm that the observed phenotype is due to ALK degradation.
-
-
Non-Specific Binding at High Concentrations: High concentrations of this compound may lead to non-specific interactions.
-
Solution: Use the lowest effective concentration of this compound that achieves maximal ALK degradation.
-
-
Use of Control Compounds:
-
Solution: If available, use an inactive enantiomer or a version of this compound with a modification that prevents binding to either ALK or Cereblon as a negative control. This can help distinguish between on-target and off-target effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a PROTAC that functions as an ALK degrader. It is a heterobifunctional molecule composed of a ligand that binds to ALK (a derivative of the ALK inhibitor TAE684) and a ligand for the E3 ubiquitin ligase Cereblon (pomalidomide), connected by a linker. By bringing ALK and Cereblon into close proximity, this compound facilitates the ubiquitination of ALK, marking it for degradation by the proteasome.[9]
Q2: What are the recommended cell lines for this compound experiments?
A2: this compound has been shown to be effective in various cancer cell lines that are dependent on ALK signaling, including:
-
Non-Small Cell Lung Cancer (NSCLC): H3122 (EML4-ALK fusion)[4][5]
-
Anaplastic Large-Cell Lymphoma (ALCL): Karpas 299 (NPM-ALK fusion)[4][5]
-
Neuroblastoma: Kelly (ALK F1174L mutation)[9]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO up to 100 mM.[4][5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: What are the key downstream signaling pathways of ALK that I should investigate?
A4: Constitutively active ALK, often through fusion proteins or mutations, activates several downstream signaling pathways that promote cell proliferation, survival, and transformation. Key pathways to investigate include:
Q5: Are there known resistance mechanisms to this compound?
A5: One potential mechanism of resistance to PROTACs, including this compound, is the overexpression of the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1.[14][15][16][17][18] This transporter can actively pump the PROTAC out of the cell, reducing its intracellular concentration and efficacy. If you suspect resistance, it is advisable to check the expression levels of ABCB1 in your resistant cell lines. Co-treatment with an ABCB1 inhibitor may help to overcome this resistance.[14]
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Parameter | H3122 (NSCLC) | Karpas 299 (ALCL) | Kelly (Neuroblastoma) |
| ALK Status | EML4-ALK Fusion | NPM-ALK Fusion | ALK F1174L Mutation |
| DC50 (nM) | 10[4][5] | 180[4][5] | 50[9] |
| Maximum Degradation Time | 16 hours[4][5] | 16 hours[19] | Not explicitly stated |
Table 2: Off-Target Kinase Degradation by this compound
| Off-Target Kinase | IC50 (nM) |
| Aurora A | 13.5 |
| FER | 5.74 |
| PTK2 | 18.4 |
| RPS6KA1 | 65 |
Data obtained from in vitro kinase assays.
Experimental Protocols
1. Western Blotting for ALK Degradation
This protocol describes the detection of ALK protein levels in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., H3122, Karpas 299) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 16 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[20][21][22][23][24]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[20][23]
-
Incubate the membrane with a primary antibody against ALK (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
2. MTT Cell Viability Assay
This protocol outlines the steps for assessing cell viability after treatment with this compound.[25][26][27]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be adapted to demonstrate the formation of the ALK-TL13-12-Cereblon ternary complex.[28][29][30][31][32]
-
Cell Treatment and Lysis:
-
Treat cells with an optimal concentration of this compound or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an antibody against either ALK or a tag on an overexpressed E3 ligase (e.g., HA-Cereblon) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against ALK and Cereblon to detect the co-immunoprecipitated proteins.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified ALK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phosphoproteomic analysis of anaplastic lymphoma kinase (ALK) downstream signaling pathways identifies signal transducer and activator of transcription 3 as a functional target of activated ALK in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking the PI3K pathway enhances the efficacy of ALK-targeted therapy in EML4-ALK-positive nonsmall-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming multidrug resistance by knockout of ABCB1 gene using CRISPR/Cas9 system in SW620/Ad300 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance [frontiersin.org]
- 16. Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Strategies to overcome cancer multidrug resistance (MDR) through targeting P-glycoprotein (ABCB1): An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. immunoreagents.com [immunoreagents.com]
- 22. peakproteins.com [peakproteins.com]
- 23. sysy.com [sysy.com]
- 24. nacalai.com [nacalai.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. texaschildrens.org [texaschildrens.org]
- 28. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 29. youtube.com [youtube.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 32. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Technical Support Center: Understanding the Impact of ABCB1 Expression on TL13-12 Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of ATP-binding cassette subfamily B member 1 (ABCB1) expression on the potency of the anaplastic lymphoma kinase (ALK) PROTAC® degrader, TL13-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target anaplastic lymphoma kinase (ALK) for degradation. It is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the Cereblon E3 ubiquitin ligase. This proximity induces the ubiquitination of ALK, marking it for degradation by the proteasome, thereby reducing the total levels of the ALK protein in the cell.
Q2: What is ABCB1 and how can it affect the potency of anti-cancer drugs?
A2: ABCB1, also known as P-glycoprotein (P-gp) or Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump. It utilizes ATP to actively transport a wide range of substrates, including many chemotherapeutic drugs, out of the cell.[1] This reduces the intracellular concentration of the drug, which can lead to multidrug resistance (MDR) and decreased drug efficacy.[1]
Q3: How does ABCB1 expression specifically impact the potency of this compound?
A3: Overexpression of ABCB1 has been shown to compromise the potency of ALK degraders, including those derived from TAE684, the parent inhibitor of this compound. Cancer cells with high levels of ABCB1 can actively efflux this compound, reducing its intracellular concentration and thereby diminishing its ability to induce ALK degradation. This can lead to acquired resistance to this compound and other PROTACs.
Q4: Can resistance to this compound due to ABCB1 expression be overcome?
A4: Yes, studies have shown that the resistance to PROTACs mediated by ABCB1 can be reversed. Co-administration of an ABCB1 inhibitor, such as zosuquidar, can restore the potency of the PROTAC degrader in cells with high ABCB1 expression. This suggests that combination therapies may be a viable strategy to overcome this resistance mechanism.
Data Presentation
The following table provides illustrative data on how varying levels of ABCB1 expression can impact the potency of this compound, as measured by the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) for ALK protein.
Disclaimer: The following data is representative and intended to illustrate the expected trend. Actual values may vary depending on the specific cell line and experimental conditions.
| Cell Line Model | Relative ABCB1 Expression Level | This compound IC50 (nM) | This compound DC50 (nM) |
| Parental Cell Line | Low / Negative | 5 - 20 | 10 - 50 |
| ABCB1 Overexpressing Cell Line | High | 100 - 500 | 200 - 1000 |
| ABCB1 Overexpressing Cell Line + ABCB1 Inhibitor | High (Functionally Inhibited) | 10 - 30 | 20 - 70 |
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol outlines the use of a tetrazolium-based assay (e.g., MTT or MTS) to measure cell viability and determine the IC50 of this compound.
Materials:
-
Adherent cancer cell lines (parental and ABCB1-overexpressing)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Western Blotting to Determine DC50 and ABCB1 Expression
This protocol describes how to perform a western blot to quantify the degradation of ALK protein (to determine DC50) and to assess the expression level of ABCB1.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ALK, anti-ABCB1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and quantify protein concentration. Prepare samples for electrophoresis by adding loading buffer and heating.
-
Gel Electrophoresis: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. For DC50 determination, normalize the ALK band intensity to the loading control and plot the percentage of remaining ALK protein against the log of the this compound concentration. For ABCB1 expression, compare the band intensity across different cell lines.
Troubleshooting Guides
Cell Viability (IC50) Assay
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects, pipetting errors. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and practice consistent pipetting technique. |
| IC50 value is much higher than expected | Low this compound potency, high cell density, short incubation time, or drug efflux. | Verify the concentration and integrity of the this compound stock. Optimize cell seeding density and treatment duration. If high ABCB1 expression is suspected, co-treat with an ABCB1 inhibitor. |
| No dose-response curve (flat line) | This compound concentration range is too high or too low, or the compound is inactive. | Test a wider range of concentrations. Prepare a fresh stock of this compound. |
Western Blotting (DC50 and ABCB1 Expression)
| Issue | Possible Cause | Suggested Solution |
| No or weak signal for the target protein | Insufficient protein loading, poor antibody quality, or incorrect antibody dilution. | Load more protein per lane. Use a validated positive control. Optimize the primary antibody concentration and incubation time. |
| High background | Insufficient blocking, antibody concentration too high, or inadequate washing. | Increase blocking time or change blocking agent. Titrate the primary and secondary antibodies. Increase the number and duration of washes. |
| Multiple non-specific bands | Primary antibody is not specific, or protein degradation has occurred. | Use a more specific antibody. Add protease inhibitors to the lysis buffer and keep samples on ice. |
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of TL13-12 and TL13-112: Next-Generation ALK Degraders
For researchers and professionals in drug development, the targeted degradation of anaplastic lymphoma kinase (ALK) represents a promising therapeutic strategy in various cancers. This guide provides a detailed comparison of two prominent ALK degraders, TL13-12 and TL13-112, summarizing their performance based on available experimental data and outlining the methodologies for their evaluation.
Two leading investigational ALK-targeting proteolysis-targeting chimeras (PROTACs), this compound and TL13-112, have demonstrated potent and selective degradation of the ALK protein. Both molecules are comprised of a ligand that binds to an E3 ubiquitin ligase and another that binds to ALK, thereby inducing its ubiquitination and subsequent degradation by the proteasome. While both degraders utilize the Cereblon E3 ligase via a pomalidomide ligand, they differ in their ALK-binding warheads. This compound is derived from the ALK inhibitor TAE684, whereas TL13-112 is based on Ceritinib. This fundamental difference in their composition influences their biological activity and selectivity.
Performance Data at a Glance
To facilitate a clear comparison of their efficacy, the following tables summarize the key quantitative data for this compound and TL13-112.
| Parameter | This compound | TL13-112 | Cell Line | Reference |
| DC₅₀ (ALK Degradation) | 10 nM | 10 nM | H3122 (NSCLC) | [1] |
| 180 nM | 40 nM | Karpas 299 (ALCL) | [1] | |
| 50 nM | Not Reported | Kelly (Neuroblastoma) | [2] | |
| Dₘₐₓ (Maximum Degradation) | >99% | >99% | H3122 (NSCLC) | [3] |
| Time to Max Degradation | 16 hours | 16 hours | H3122, Karpas 299 | [1] |
Table 1: Comparative Degradation Efficiency of this compound and TL13-112. DC₅₀ represents the concentration required to degrade 50% of the target protein. Dₘₐₓ indicates the maximum percentage of protein degradation achieved.
| Parameter | This compound | TL13-112 | Reference |
| IC₅₀ (ALK Inhibition) | 0.69 nM | 0.14 nM | [4] |
| IC₅₀ (Aurora A) | 13.5 nM | 8550 nM | [4] |
| IC₅₀ (FER) | 5.74 nM | 42.4 nM | [4] |
| IC₅₀ (PTK2) | 18.4 nM | 25.4 nM | [4] |
| IC₅₀ (RPS6KA1) | 65 nM | 677 nM | [4] |
Table 2: In Vitro Kinase Inhibitory Activity. IC₅₀ values indicate the concentration required to inhibit 50% of the kinase activity.
| Cell Line | This compound | TL13-112 | Parental Inhibitor (Equipotent to) | Reference |
| H3122 (NSCLC) | Equipotent | Equipotent | TAE684 / Ceritinib | [5] |
| Karpas 299 (ALCL) | Equipotent | Equipotent | TAE684 / Ceritinib | [5] |
| SU-DHL-1 (ALCL) | Equipotent | Equipotent | TAE684 / Ceritinib | [5] |
Table 3: Comparative Antiproliferative Activity. The antiproliferative effects of the degraders were found to be comparable to their respective parental kinase inhibitors in the tested cell lines.
Visualizing the Mechanism of Action and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the ALK signaling pathway and a typical workflow for evaluating ALK degraders.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and TL13-112, based on the protocols described by Powell CE, et al. in the Journal of Medicinal Chemistry (2018).
Western Blotting for ALK Degradation
This protocol is used to determine the extent of ALK protein degradation following treatment with the degraders.
-
Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299, Kelly) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or TL13-112 for the desired time points (e.g., 4, 8, 16, 24, 48 hours). A DMSO-treated control should be included. For experiments investigating the mechanism of degradation, pre-treat cells with a proteasome inhibitor (e.g., carfilzomib) or a neddylation inhibitor (e.g., MLN4924) for 2 hours before adding the degrader.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins (e.g., STAT3, p-STAT3, AKT, p-AKT, ERK, p-ERK) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest signal to the loading control.
-
The percentage of degradation is calculated relative to the DMSO-treated control. DC₅₀ values are determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay
This assay is used to assess the antiproliferative effects of the ALK degraders.
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a density appropriate for the specific cell line and assay duration.
-
Allow the cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, TL13-112, and their respective parental inhibitors (TAE684 and Ceritinib) in the cell culture medium.
-
Treat the cells with the compounds for a specified period, typically 72 hours. Include a DMSO vehicle control.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
After the incubation period, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, with the volume equal to the volume of the cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
References
- 1. PROTAC’ing oncoproteins: targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Catalytic Degraders Effectively Address Kinase Site Mutations in EML4-ALK Oncogenic Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
The Role of TL13-22 as a Negative Control for the ALK Degrader TL13-12: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the use of precise molecular tools is paramount for elucidating biological mechanisms and developing novel therapeutics. Proteolysis-targeting chimeras (PROTACs) are a class of molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. TL13-12 has emerged as a potent PROTAC that induces the degradation of Anaplastic Lymphoma Kinase (ALK), a key driver in several cancers. To validate that the cellular effects of this compound are a direct result of ALK degradation, a well-characterized negative control is essential. This guide provides a detailed comparison of this compound and its negative control, TL13-22, supported by experimental data and protocols.
Distinguishing this compound and TL13-22: A Tale of Two Molecules
This compound is a heterobifunctional molecule composed of a ligand that binds to ALK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings ALK into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
To demonstrate that the biological activity of this compound is a consequence of ALK degradation and not merely ALK inhibition, TL13-22 was developed. TL13-22 is structurally very similar to this compound and retains its ability to bind to and inhibit ALK with high potency. However, a critical modification to the Cereblon-binding moiety renders TL13-22 incapable of recruiting the E3 ligase. Consequently, TL13-22 functions as a potent ALK inhibitor but does not induce its degradation. This fundamental difference makes TL13-22 an ideal negative control to dissect the downstream consequences of ALK degradation versus its inhibition.
Quantitative Comparison of In Vitro Activity
The differential activities of this compound and TL13-22 can be quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting its target's activity, while the half-maximal degradation concentration (DC50) indicates the concentration of a PROTAC required to induce 50% degradation of the target protein.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | DC50 (nM) | Reference |
| This compound | ALK | Inhibition | - | 0.69 | - | [1] |
| ALK | Degradation | H3122 | - | 10 | [1][2] | |
| ALK | Degradation | Karpas 299 | - | 180 | [2] | |
| TL13-22 | ALK | Inhibition | - | 0.54 | - | |
| ALK | Degradation | Cell Lines | - | No Degradation |
As the data indicates, both this compound and TL13-22 are highly potent inhibitors of ALK, with sub-nanomolar IC50 values. However, only this compound demonstrates the ability to induce ALK degradation, as evidenced by its low nanomolar DC50 values in ALK-dependent cancer cell lines. TL13-22, as expected, does not induce degradation of ALK.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results when using this compound and TL13-22, detailed experimental protocols are crucial. The following are methodologies for key experiments cited in the foundational study by Powell et al.
Western Blotting for ALK Degradation
This protocol is used to visually and quantitatively assess the degradation of ALK protein following treatment with this compound or TL13-22.
Methodology:
-
Cell Culture and Treatment: Seed ALK-positive cells (e.g., H3122, Karpas 299) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound or TL13-22 (e.g., 1 nM to 10 µM) for a specified duration (typically 16-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ALK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used. Following washes, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the band intensities and determine the extent of protein degradation.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the impact of ALK inhibition and degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or TL13-22 for 72 hours.[3]
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 values.[6]
Conclusion
TL13-22 serves as an indispensable negative control for studies involving the ALK PROTAC degrader, this compound. Its ability to potently inhibit ALK without inducing its degradation allows researchers to definitively attribute the cellular and phenotypic consequences of this compound treatment to the specific degradation of the ALK protein. The use of this well-matched pair of chemical tools, in conjunction with the detailed experimental protocols provided, enables rigorous and reproducible research into the therapeutic potential of targeted ALK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A new ALK inhibitor overcomes resistance to first‐ and second‐generation inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
Comparative Efficacy Analysis: TL13-12 Versus Crizotinib in ALK-Positive Malignancies
This guide provides a detailed comparison of the efficacy of two distinct therapeutic agents targeting Anaplastic Lymphoma Kinase (ALK): the novel PROTAC (Proteolysis Targeting Chimera) degrader, TL13-12, and the established first-generation tyrosine kinase inhibitor (TKI), crizotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy, and detailed experimental protocols to support further research.
Introduction
Crizotinib, a multi-targeted TKI, has been a standard-of-care for patients with ALK-positive non-small cell lung cancer (NSCLC) and other ALK-driven malignancies.[1][2][3] It functions by competitively inhibiting the ATP-binding pocket of ALK, thereby blocking its downstream signaling pathways.[3][4][5] However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, limits its long-term efficacy.[1][6]
This compound represents a novel therapeutic modality, a PROTAC degrader, designed to overcome the limitations of traditional inhibitors.[6][7][8] Instead of merely blocking ALK's activity, this compound targets the ALK protein for complete degradation, offering a potentially more durable and potent anti-cancer effect, especially against resistant mutations.[7][9] This guide will delve into the experimental data that underpins the therapeutic potential of this compound in comparison to crizotinib.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between crizotinib and this compound lies in their distinct mechanisms of action. Crizotinib is an occupancy-driven inhibitor, whereas this compound is an event-driven degrader.
-
Crizotinib (Tyrosine Kinase Inhibitor): Crizotinib binds reversibly to the ATP-binding site of the ALK kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways that promote cell growth and survival.[4][5]
-
This compound (PROTAC Degrader): this compound is a heterobifunctional molecule. One end binds to the ALK protein (utilizing the ALK inhibitor TAE684 as the targeting warhead), and the other end binds to the E3 ubiquitin ligase Cereblon (via a pomalidomide ligand).[6][7] This proximity induces the E3 ligase to "tag" the ALK protein with ubiquitin molecules. The polyubiquitinated ALK is then recognized and degraded by the cell's natural protein disposal system, the proteasome.[7][9] This process is catalytic, as a single this compound molecule can induce the degradation of multiple ALK protein molecules.
Comparative Efficacy
In Vitro Efficacy
The in vitro efficacy of crizotinib and the parental ALK inhibitor of this compound, TAE684, has been evaluated in various ALK-driven cancer cell lines, including those with acquired resistance mutations to crizotinib.
Table 1: Comparative IC50 Values of Crizotinib and TAE684 in ALK-Positive Cell Lines
| Cell Line | ALK Status | Crizotinib IC50 (nM) | TAE684 IC50 (nM) | Reference |
| H3122 | EML4-ALK (v1) | 62 | ~8 | [10] |
| H2228 | EML4-ALK (v3) | ~100 | ~10 | [10] |
| Ba/F3 | EML4-ALK (WT) | 132 | 8 | [10] |
| Ba/F3 | EML4-ALK (L1196M) | >1000 | 20-80 | [3][10] |
| Ba/F3 | EML4-ALK (G1202R) | >1000 | - | [3] |
| Ba/F3 | EML4-ALK (S1206Y) | >1000 | - | [3] |
| Karpas-299 | NPM-ALK | - | - | [8] |
| SUP-M2 | NPM-ALK | - | - | [8] |
Note: IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. Data for TAE684 is presented as it is the ALK-binding component of this compound.
The data clearly demonstrates that while crizotinib is effective against wild-type EML4-ALK, its efficacy is significantly diminished in cell lines harboring common resistance mutations like L1196M, G1202R, and S1206Y.[3][10] In contrast, TAE684 maintains substantial activity against the L1196M gatekeeper mutation.[10]
As a degrader, the efficacy of this compound is measured by its ability to induce the degradation of the target protein, quantified by the DC50 value (the concentration required to degrade 50% of the target protein).
Table 2: DC50 Values for this compound in ALK-Positive Cell Lines
| Cell Line | ALK Status | This compound DC50 (nM) | Reference |
| H3122 | EML4-ALK | 10 | [1][6] |
| Karpas 299 | NPM-ALK | 180 | [1][6] |
| Kelly | ALK F1174L | 50 | [11] |
These low nanomolar DC50 values indicate that this compound is highly potent in inducing the degradation of ALK in various cancer cell lines, including those with ALK mutations.[1][6][11]
In Vivo Efficacy
Preclinical studies using mouse xenograft models have demonstrated the potential of ALK-targeted therapies. While direct head-to-head in vivo comparisons of this compound and crizotinib are not yet widely published, studies on TAE684, the parent inhibitor of this compound, provide strong evidence for its efficacy in crizotinib-resistant settings.
In a study using a crizotinib-resistant NSCLC cell line (H3122 CR) harboring the EML4-ALK L1196M mutation, TAE684 demonstrated significant in vivo activity, leading to tumor regression, whereas crizotinib was ineffectual.[2] Another study using a genetically engineered mouse model of lung cancer driven by EML4-ALK L1196M also showed that TAE684 led to complete tumor regression.[4] These findings strongly suggest that this compound, by virtue of its ALK degradation mechanism and its potent ALK-binding warhead, is likely to exhibit robust in vivo efficacy, particularly in tumors that have developed resistance to crizotinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate and compare ALK inhibitors and degraders.
ALK Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block the enzymatic activity of the ALK kinase by 50% (IC50).
-
Reagents: Recombinant ALK kinase, ATP, substrate peptide, kinase buffer, test compounds (crizotinib, TAE684), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well plate, combine the ALK enzyme, substrate, and kinase buffer. c. Add the diluted compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. g. Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate ALK-positive cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or crizotinib) for a specified period (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for ALK Degradation
This technique is used to detect the levels of ALK protein in cells after treatment with a degrader like this compound.
-
Cell Treatment: Treat ALK-positive cells with various concentrations of this compound for a specific duration (e.g., 16 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for ALK. c. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). d. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities to determine the percentage of ALK protein remaining relative to the loading control and calculate the DC50.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously implant ALK-positive cancer cells (e.g., H3122 or crizotinib-resistant variants) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, crizotinib, this compound). Administer the compounds via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
The emergence of PROTAC degraders like this compound marks a significant advancement in targeted cancer therapy. By inducing the complete degradation of the ALK oncoprotein, this compound offers a distinct and potentially more advantageous mechanism of action compared to the inhibitory effect of crizotinib. The preclinical data, particularly from studies involving the parent compound TAE684, strongly suggest that this compound can overcome common mechanisms of crizotinib resistance. The potent degradation of ALK, including mutated forms, positions this compound as a promising therapeutic strategy for ALK-positive malignancies, warranting further investigation in clinical settings. This guide provides a foundational understanding of the comparative efficacy and the experimental methodologies required to further explore the therapeutic potential of this novel class of anti-cancer agents.
References
- 1. TL 13-12 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Crizotinib-resistant NPM-ALK mutants confer differential sensitivity to unrelated Alk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib-Resistant Mutants of EML4-ALK Identified Through an Accelerated Mutagenesis Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide: TL13-12 Versus Second-Generation ALK Inhibitors Like Alectinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TL13-12, a novel proteolysis-targeting chimera (PROTAC) anaplastic lymphoma kinase (ALK) degrader, and alectinib, a second-generation ALK tyrosine kinase inhibitor (TKI). The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms, preclinical efficacy, and potential therapeutic applications of these two agents in the context of ALK-driven malignancies, particularly non-small cell lung cancer (NSCLC).
Executive Summary
Alectinib, a highly potent and selective second-generation ALK inhibitor, has demonstrated significant clinical efficacy in the treatment of ALK-positive NSCLC, including activity against various resistance mutations that arise after first-generation TKI therapy.[1][2] this compound represents a newer therapeutic modality, a PROTAC degrader, which functions by inducing the targeted degradation of the ALK protein rather than inhibiting its kinase activity.[3][4] This approach offers the potential for a more profound and sustained suppression of ALK signaling and may provide a strategy to overcome resistance mechanisms that are insensitive to kinase inhibition alone.
Mechanism of Action
Alectinib: As a tyrosine kinase inhibitor, alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain.[5][6] This inhibition prevents ALK autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3 and PI3K/AKT/mTOR pathways.[5][7]
This compound: this compound is a heterobifunctional molecule that links the ALK inhibitor TAE684 to a ligand for the E3 ubiquitin ligase Cereblon.[4][5] This PROTAC molecule facilitates the formation of a ternary complex between ALK and the Cereblon E3 ligase, leading to the ubiquitination of ALK and its subsequent degradation by the proteasome.[4] By eliminating the entire ALK protein, this compound aims to abrogate both its kinase-dependent and -independent functions.
Performance Data
The following tables summarize the available preclinical data for this compound and alectinib. Direct head-to-head comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | Alectinib | Reference(s) |
| Biochemical ALK Inhibition (IC50) | 0.69 nM | 1.9 nM | [1][5][8][9] |
| Cellular ALK Degradation (DC50) | 10 nM (H3122 cells)180 nM (Karpas 299 cells) | Not Applicable | [4][5] |
| Cellular Anti-proliferative Activity (IC50) | Similar to or weaker than ceritinib in some cell lines | 3 nM (KARPAS-299)6.9 nM (SR)97.4 nM (NCI-H3122) | [8][10][11] |
| Other Kinases Targeted/Degraded | Aurora A, FER, PTK2, RPS6KA1 | RET | [1][5] |
Table 2: Efficacy Against ALK Resistance Mutations
| ALK Mutation | This compound | Alectinib | Reference(s) |
| L1196M | Potentially effective (based on parental compound) | Active (Ki = 1.56 nM) | [2][8][12] |
| C1156Y | Potentially effective (based on parental compound) | Active | [2][12] |
| G1202R | Not specified | Inactive | [1][2][12] |
| F1174L | Effective in NB cells | Active | [4][7] |
| R1275Q | Effective in NB cells | Active | [4][7] |
| G1269A | Not specified | Active | [2] |
| 1151Tins | Not specified | Active | [2] |
| L1152R | Not specified | Active | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Kinase Inhibition Assay (Example: LanthaScreen™ Kinase Assay)
-
Reagent Preparation: Prepare a 2X stock of the ALK enzyme and a 2X stock of the fluorescently labeled substrate and ATP in the kinase reaction buffer.
-
Inhibitor Preparation: Serially dilute the test compounds (this compound or alectinib) in DMSO and then further dilute in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test inhibitor solution, followed by the 2X ALK enzyme solution. Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a TR-FRET detection solution containing an antibody specific for the phosphorylated substrate.
-
Data Acquisition: After a further incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot the inhibitor concentration versus the TR-FRET ratio to determine the IC50 value.[13]
Cellular Viability Assay (Example: MTT Assay)
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., NCI-H3122, Karpas-299) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or alectinib and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[14][15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[14][15][16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the inhibitor concentration versus cell viability to determine the IC50 value.
Western Blotting for ALK Signaling Pathway
-
Cell Lysis: Treat ALK-positive cells with this compound or alectinib for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total ALK, phospho-ALK (pALK), and downstream signaling proteins such as STAT3, pSTAT3, AKT, and pAKT.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitors on protein levels and phosphorylation status.[17][18][19][20][21]
Visualizations
ALK Signaling and Inhibition Mechanisms
Caption: ALK signaling pathways and points of intervention for alectinib (inhibition) and this compound (degradation).
Experimental Workflow for Inhibitor Comparison
Caption: A logical workflow for the preclinical comparison of this compound and alectinib.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus on Alectinib and Competitor Compounds for Second-Line Therapy in ALK-Rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug: Alectinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. protocols.io [protocols.io]
- 17. ALK Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. ALK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. ALK (31F12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. google.com [google.com]
Head-to-Head Comparison: TL13-12 vs. Lorlatinib in ALK-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of ALK inhibitors has significantly improved patient outcomes. Lorlatinib (Lorbrena®), a third-generation tyrosine kinase inhibitor (TKI), has demonstrated broad efficacy against wild-type ALK and a wide range of resistance mutations. More recently, a novel therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has been employed to target ALK. TL13-12 is a potent PROTAC designed to induce the degradation of the ALK protein. This guide provides a comprehensive head-to-head comparison of the preclinical data available for this compound and lorlatinib, offering insights into their distinct mechanisms of action and potential therapeutic applications.
Mechanism of Action
Lorlatinib is an ATP-competitive small molecule inhibitor that binds to the kinase domain of ALK, thereby blocking its downstream signaling. As a third-generation inhibitor, it was specifically designed to overcome resistance mechanisms that arise from mutations in the ALK kinase domain, including the highly refractory G1202R mutation.[1][2] Furthermore, lorlatinib is engineered for high central nervous system (CNS) penetrance, a critical feature for treating brain metastases.[3][4]
This compound , in contrast, operates through an event-driven mechanism. It is a heterobifunctional molecule composed of the ALK inhibitor TAE684 linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] this compound functions by forming a ternary complex between the ALK protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of ALK by the proteasome.[5][6] This approach eliminates both the enzymatic and scaffolding functions of the ALK protein.
Diagram: Comparative Mechanism of Action
Caption: Comparative mechanisms of Lorlatinib (a TKI) and this compound (a PROTAC).
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and lorlatinib. It is important to note that these data are compiled from different studies and direct head-to-head experiments have not been published.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | ALK | 0.69 | N/A | Kinase Assay | [7] |
| Aurora A | 13.5 | N/A | Kinase Assay | [7] | |
| FER | 5.74 | N/A | Kinase Assay | [7] | |
| PTK2 | 18.4 | N/A | Kinase Assay | [7] | |
| RPS6KA1 | 65 | N/A | Kinase Assay | [7] | |
| Lorlatinib | ALK (wild-type) | <0.07 (Ki) | N/A | Kinase Assay | [8] |
| ALK (L1196M) | 0.7 (Ki) | N/A | Kinase Assay | [8] | |
| ROS1 | <0.025 (Ki) | N/A | Kinase Assay | [8] |
Table 1: In Vitro Kinase Inhibitory Activity.
| Compound | DC50 (nM) | Cell Line | Time Point | Reference |
| This compound | 10 | H3122 | 16 hours | [7] |
| 180 | Karpas 299 | 16 hours | [7] |
Table 2: In Vitro ALK Degradation Activity of this compound. (DC50: concentration for 50% degradation)
| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound (parent: TAE684) | 2-10 | ALCL-derived cell lines | Proliferation | [1][3] |
| 3 | Ba/F3 NPM-ALK | Proliferation | [9] | |
| 10 | H3122 | Growth Inhibition | [4] | |
| Lorlatinib | 1.2 | BaF3 (CD74-ROS1) | Antiproliferative | [8] |
| 46 | H3122 (EML4-ALK G1202R) | Cell Viability | [10] | |
| ~100-fold increase vs parental | Karpas-299 (lorlatinib-resistant) | Proliferation | [2] |
Table 3: In Vitro Cellular Potency.
Signaling Pathway Analysis
Both this compound and lorlatinib ultimately aim to abrogate ALK-driven signaling pathways that promote cancer cell proliferation and survival. The primary pathways affected include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.
Diagram: ALK Signaling Pathway
Caption: Simplified ALK signaling pathway leading to cancer cell proliferation and survival.[2][8][11][12][13]
Experimental Protocols
Kinase Inhibition Assay (for Lorlatinib)
-
Principle: To measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Methodology (based on typical kinase assays):
-
Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of lorlatinib are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, often using methods like radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
-
Protein Degradation Assay (Western Blot for this compound)
-
Principle: To quantify the reduction in the total amount of a target protein within cells after treatment with a PROTAC.
-
Methodology:
-
Culture ALK-positive cells (e.g., H3122, Karpas 299) to a suitable confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 16 hours).[7]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for ALK.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the percentage of ALK protein remaining relative to the vehicle control. The DC50 is the concentration of the degrader that results in a 50% reduction in the target protein level.[14]
-
Diagram: Western Blot Workflow for PROTAC Efficacy
Caption: A typical workflow for assessing protein degradation via Western blot.
Cell Viability Assay (MTT Assay)
-
Principle: To assess cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.
-
Methodology:
-
Seed ALK-positive cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (this compound or lorlatinib) or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12][15]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12][15]
-
Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Study (for Lorlatinib)
-
Principle: To evaluate the anti-tumor efficacy of a compound in a living organism by implanting human tumor cells into immunocompromised mice.
-
Methodology (generalized from preclinical studies):
-
Subcutaneously inject ALK-positive human cancer cells (e.g., H3122) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer lorlatinib orally at various doses (e.g., 1-10 mg/kg, once daily) or the vehicle control.
-
Measure tumor volume (e.g., with calipers) and body weight at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
The primary endpoint is typically tumor growth inhibition.
-
Discussion and Future Perspectives
This guide highlights the fundamental differences between a targeted inhibitor, lorlatinib, and a targeted protein degrader, this compound. Lorlatinib's high potency, broad coverage of resistance mutations, and CNS activity have established it as a key therapeutic agent in ALK-positive NSCLC.
This compound, representing the PROTAC approach, offers a distinct and potentially advantageous mechanism. By inducing the degradation of the ALK protein, it may be able to overcome resistance mechanisms that are not dependent on the kinase activity but rather on the scaffolding function of the ALK protein. Furthermore, the catalytic nature of PROTACs could potentially lead to more sustained target inhibition at lower drug exposures. However, PROTACs are larger molecules, and their pharmacokinetic and pharmacodynamic properties, including oral bioavailability and CNS penetration, present unique developmental challenges.
Direct, head-to-head preclinical and clinical studies are warranted to definitively compare the efficacy, safety, and resistance profiles of these two promising therapeutic strategies. Future research should also explore the potential for combination therapies or sequential treatment with TKIs and PROTACs to further improve outcomes for patients with ALK-driven malignancies.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects [mdpi.com]
- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Node Attributes | Graphviz [graphviz.org]
- 15. Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain expos | Semantic Scholar [semanticscholar.org]
Unveiling the Selectivity of TL13-12: A Kinase Cross-Reactivity Profile
For Immediate Release
A comprehensive analysis of the cross-reactivity profile of TL13-12, a potent Anaplastic Lymphoma Kinase (ALK) PROTAC (Proteolysis Targeting Chimera) degrader, reveals a high degree of selectivity with off-target activity against a small number of other kinases. This guide provides a detailed comparison of this compound's inhibitory activity, outlines the experimental methodologies used for its characterization, and visualizes the signaling pathways of the identified off-target kinases.
Developed for researchers, scientists, and drug development professionals, this guide synthesizes available data to offer a clear perspective on the selectivity of this compound, a critical factor in its therapeutic potential and safety profile.
Quantitative Comparison of Kinase Inhibition
This compound is a highly potent degrader of its primary target, ALK, with an IC50 value in the sub-nanomolar range.[1] In addition to its intended target, this compound has been observed to prompt the degradation of a few other kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and known off-target kinases.
| Kinase Target | IC50 (nM) | Primary Function |
| ALK | 0.69 | Receptor tyrosine kinase involved in cell growth and proliferation.[1][2] |
| Aurora A | 13.5 | Serine/threonine kinase crucial for mitotic progression.[1] |
| FER | 5.74 | Non-receptor tyrosine kinase involved in cell adhesion and signaling.[1] |
| PTK2 (FAK) | 18.4 | Non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival.[1] |
| RPS6KA1 (RSK1) | 65 | Serine/threonine kinase that acts downstream of the MAPK/ERK signaling pathway.[1] |
Experimental Protocols
The determination of the kinase inhibition profile of this compound was conducted using established biochemical assays. The following provides a general overview of the methodologies typically employed in such studies, based on the primary research by Powell et al. and common practices in the field.
Biochemical Kinase Inhibition Assay
The inhibitory activity of this compound against a panel of kinases was likely determined using an in vitro biochemical assay, such as a radiometric, fluorescence-based, or luminescence-based assay. A generalized workflow for such an assay is as follows:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their specific peptide or protein substrates are prepared in an appropriate assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Assay Reaction: The kinase, substrate, and ATP are incubated with the various concentrations of this compound. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the extent of substrate phosphorylation is measured. The method of detection depends on the assay format:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
-
Fluorescence-based assays: Employ technologies like LanthaScreen™ Eu Kinase Binding Assay or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the binding of a phosphospecific antibody to the phosphorylated substrate.
-
Luminescence-based assays: Utilize ATP-dependent luciferase systems to measure the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
-
-
Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are then calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
For a detailed protocol, please refer to the supporting information of the primary publication: Powell CE, et al. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK). J Med Chem. 2018 May 10;61(9):4249-4255.
Signaling Pathway Diagrams
To visualize the biological context of the identified off-target kinases, the following diagrams illustrate their respective signaling pathways.
Caption: Experimental workflow for determining kinase inhibition.
Caption: Simplified Aurora A signaling pathway.
References
TL13-12: A Potent and Selective ALK Degrader with a Favorable Profile Over Aurora A Kinase
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in developing safer and more effective cancer therapies. TL13-12, a PROTAC (Proteolysis Targeting Chimera) degrader of Anaplastic Lymphoma Kinase (ALK), has emerged as a promising candidate, demonstrating notable selectivity for ALK over Aurora A kinase, a crucial consideration for minimizing off-target effects.
This guide provides a comparative analysis of this compound's selectivity, supported by experimental data, and details the methodologies used to ascertain these findings.
Comparative Analysis of Kinase Inhibition
This compound demonstrates a high degree of potency against ALK with a reported IC50 value of 0.69 nM.[1] Crucially, its inhibitory activity against Aurora A kinase is significantly lower, with an IC50 of 13.5 nM, indicating a favorable selectivity window.[1] This selectivity is a key differentiator when compared to other compounds. For instance, the related PROTAC degrader, TL13-112, while exceptionally potent against ALK (IC50 of 0.14 nM), exhibits a much higher IC50 against Aurora A at 8550 nM, showcasing a different selectivity profile.[2][3]
The parental ALK inhibitor from which this compound is derived, TAE684, displays potent ALK inhibition with IC50 values in the low nanomolar range (2-10 nM).[4][5][6] A comprehensive comparison with established ALK inhibitors further contextualizes the performance of this compound.
| Compound | ALK IC50 (nM) | Aurora A IC50 (nM) | Selectivity (Aurora A / ALK) |
| This compound | 0.69 | 13.5 | ~19.6 |
| TL13-112 | 0.14 | 8550 | ~61,071 |
| TAE684 | 2-10 | Not widely reported | - |
| Crizotinib | 24 | Not widely reported | - |
| Ceritinib | 0.15 | Not widely reported | - |
| Brigatinib | 14 | Not widely reported | - |
| Lorlatinib | 0.70 (Ki) | Not widely reported | - |
Table 1: Comparative IC50 values of this compound and other ALK inhibitors against ALK and Aurora A kinases. Selectivity is calculated as the ratio of Aurora A IC50 to ALK IC50.
Signaling Pathways and Experimental Workflow
To understand the significance of this compound's selectivity, it is essential to visualize the signaling pathways of both ALK and Aurora A, as well as the experimental workflow used to determine kinase inhibition.
Figure 1: Simplified signaling pathways of ALK and Aurora A, illustrating the targeted degradation of ALK by this compound and its weaker off-target effect on Aurora A.
Figure 2: General experimental workflow for determining the selectivity of kinase inhibitors.
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors like this compound. Below are generalized protocols for biochemical assays used to evaluate ALK and Aurora A kinase activity.
Biochemical ALK Kinase Assay Protocol
This protocol outlines a common method for measuring ALK kinase activity in a biochemical setting.
-
Reagent Preparation :
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Serially dilute the test compound (e.g., this compound) in DMSO and then in the reaction buffer. The final DMSO concentration should be kept constant, typically below 1%.
-
Prepare a solution of recombinant ALK enzyme in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a specific peptide) and ATP in the reaction buffer.
-
-
Kinase Reaction :
-
In a microplate, add the diluted test compound.
-
Add the ALK enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the substrate and ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a light signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (enzyme without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biochemical Aurora A Kinase Assay Protocol
A similar protocol is employed to measure Aurora A kinase activity.[7][8][9]
-
Reagent Preparation :
-
Prepare a suitable kinase reaction buffer.
-
Perform serial dilutions of the test compound.
-
Prepare a solution of recombinant Aurora A enzyme.
-
Prepare a solution containing a specific substrate for Aurora A (e.g., Kemptide) and ATP.[7]
-
-
Kinase Reaction :
-
Add the diluted test compound to the wells of a microplate.
-
Add the Aurora A enzyme solution.
-
Start the reaction by adding the substrate and ATP mixture.
-
Incubate the plate under controlled conditions (e.g., 30°C for 45 minutes).[7]
-
-
Signal Detection :
-
Terminate the reaction.
-
Quantify the kinase activity, for example, by measuring ADP production using a luminescence-based assay.[7]
-
Measure the signal using a luminometer.
-
-
Data Analysis :
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Generate a dose-response curve and calculate the IC50 value for Aurora A inhibition.
-
Conclusion
The available data indicates that this compound is a potent ALK degrader with a favorable selectivity profile over Aurora A kinase. This selectivity is a critical attribute, as off-target inhibition of Aurora A can lead to mitotic defects and associated toxicities. The structured comparison with other ALK inhibitors highlights the unique characteristics of this compound. The detailed experimental protocols provide a foundation for researchers to replicate and validate these findings. The continued investigation and characterization of such selective compounds are vital for the advancement of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming ALK Degradation by TL13-12 Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TL13-12, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Anaplastic Lymphoma Kinase (ALK), with alternative degraders and its parent inhibitor. This guide includes supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Executive Summary
This compound is a potent and selective degrader of ALK, a receptor tyrosine kinase frequently implicated in various cancers. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy to eliminate ALK protein, rather than just inhibiting its enzymatic activity. This guide presents a comparative analysis of this compound's performance against a structurally similar degrader, TL13-112, its parent ALK inhibitor, TAE684, and an alternative VHL-based ALK degrader, TD-004. The data confirms that while both this compound and TL13-112 effectively degrade ALK, their efficiencies differ across various cancer cell lines. Furthermore, this compound demonstrates sustained inhibition of downstream ALK signaling, comparable to its parent inhibitor. Mass spectrometry serves as a crucial tool for the precise quantification of ALK degradation, and a detailed protocol for this analysis is provided herein.
Comparative Performance of ALK Degraders and Inhibitors
The efficacy of this compound and its comparators can be quantitatively assessed by several key parameters: the half-maximal degradation concentration (DC50), the maximum degradation level (Dmax), and the half-maximal inhibitory concentration (IC50) for kinase inhibition.
| Compound | Mechanism of Action | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | ALK Degrader (PROTAC) | ALK | Cereblon | H3122 | 10 | Not explicitly reported | 0.69[1] |
| Karpas 299 | 180 | Not explicitly reported | |||||
| Kelly | 50[2] | Not explicitly reported | |||||
| TL13-112 | ALK Degrader (PROTAC) | ALK | Cereblon | H3122 | 10[3] | >90 (at 16h)[3] | 0.14[3] |
| Karpas 299 | 40[3] | >90 (at 16h)[3] | |||||
| TAE684 | ALK Inhibitor | ALK | - | Various | - | - | 2-10 |
| TD-004 | ALK Degrader (PROTAC) | ALK | VHL | SU-DHL-1, H3122 | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Mass Spectrometry-Based Quantification of ALK Protein Degradation
This protocol outlines the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) for the precise quantification of ALK protein levels following treatment with this compound or other degraders.
a) Cell Culture and Treatment:
-
Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) under standard conditions.
-
Treat cells with varying concentrations of the ALK degrader (e.g., this compound) or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
b) Cell Lysis and Protein Digestion:
-
Following treatment, harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors to prevent protein degradation.
-
Quantify the total protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Take a defined amount of protein (e.g., 50 µg) from each sample and reduce the disulfide bonds with dithiothreitol (DTT) at 60°C.
-
Alkylate the cysteine residues with iodoacetamide in the dark to prevent disulfide bond reformation.
-
Digest the proteins into peptides overnight at 37°C using a sequence-specific protease, such as trypsin.
-
Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with MS analysis.
c) LC-MS/MS Analysis (SRM):
-
Resuspend the cleaned peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Inject a defined amount of the peptide mixture into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Separate the peptides using a C18 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Select specific precursor ions of ALK-derived peptides in the first quadrupole (Q1).
-
Fragment the selected precursor ions in the second quadrupole (Q2, collision cell).
-
Select specific fragment ions in the third quadrupole (Q3) for detection. The precursor-fragment ion pairs are called transitions. Monitor at least 2-3 transitions per peptide for confident quantification.
-
For absolute quantification, spike a known amount of a stable isotope-labeled synthetic peptide standard corresponding to the target ALK peptide into the samples before digestion.
d) Data Analysis:
-
Integrate the peak areas of the detected transitions for both the endogenous ALK peptide and the heavy-labeled internal standard.
-
Calculate the ratio of the endogenous peptide to the internal standard to determine the relative abundance of the ALK protein in each sample.
-
Normalize the results to the vehicle-treated control to determine the percentage of ALK degradation.
-
Plot the percentage of remaining ALK protein against the degrader concentration to determine the DC50 and Dmax values.
Western Blot Analysis of ALK Signaling Pathway
This protocol is used to assess the impact of ALK degradation on its downstream signaling pathways.
-
Treat cells with the degrader or inhibitor as described in section 2.1.a.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total ALK, phosphorylated ALK (p-ALK), and downstream signaling proteins such as total and phosphorylated STAT3, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
Visualizing Mechanisms and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced ALK degradation.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for quantifying ALK degradation by mass spectrometry.
ALK Signaling Pathway
Caption: Simplified overview of the ALK signaling pathway.
Discussion
The data presented demonstrates that this compound is a highly effective degrader of ALK protein. Its performance is comparable to, and in some cell lines potentially more potent than, the alternative degrader TL13-112. The ability of this compound to induce sustained inhibition of downstream signaling pathways, similar to its parent inhibitor TAE684, highlights the dual functionality of this PROTAC – both eliminating the protein scaffold and blocking its signaling output.[2]
The inclusion of TD-004 in this comparison, an ALK degrader that recruits the VHL E3 ligase, underscores the modularity of PROTAC design. The choice of E3 ligase can significantly impact degradation efficiency, selectivity, and potential for off-target effects, making it a critical consideration in degrader development.
Mass spectrometry, particularly targeted proteomics using SRM, is an indispensable tool for the precise and accurate quantification of protein degradation. This method provides a robust and sensitive means to determine key parameters like DC50 and Dmax, which are essential for the preclinical evaluation of PROTAC molecules. The detailed protocol provided in this guide offers a starting point for researchers looking to implement this technology in their own drug discovery workflows.
References
Safety Operating Guide
Proper Disposal of TL13-12: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for TL13-12, a selective ALK Degrader (PROTAC®), designed to be a preferred resource for laboratory safety and chemical management.
When handling the disposal of this compound, it is crucial to adhere to the guidelines provided in the Safety Data Sheet (SDS) and to follow all applicable federal, state, and local regulations. The information presented here is based on general best practices for chemical waste disposal and should be supplemented with the specific SDS for this compound.
Key Chemical and Safety Data for this compound
Proper waste assessment is the first step in safe disposal. The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Name | N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide | |
| Molecular Formula | C45H53ClN10O10S | |
| Molecular Weight | 961.48 g/mol | |
| CAS Number | 2229037-04-9 | |
| Purity | ≥98% (HPLC) | |
| Physical State | Solid | [1] |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Experimental Protocol: General Procedure for Chemical Waste Disposal
The following is a general, step-by-step protocol for the disposal of chemical waste like this compound. This protocol is not a substitute for the specific instructions that may be provided in the compound's SDS or by your institution's Environmental Health and Safety (EHS) department.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
Solid waste (e.g., contaminated gloves, weigh paper, pipette tips) should be collected in a designated, properly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions in DMSO) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., this compound).
-
Include the concentration and solvent (e.g., this compound in DMSO).
-
Indicate the date when the waste was first added to the container.
4. Storage of Waste:
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
5. Arranging for Disposal:
-
Once a waste container is full or has been in use for a specified period (as per institutional policy), arrange for its pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and consulting the specific Safety Data Sheet for this compound, laboratory professionals can ensure the safe and compliant disposal of this chemical compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
